2,16-Kauranediol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R,4S,9S,10S,13R,14S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-17(2)10-14(21)11-18(3)15(17)7-8-20-9-13(5-6-16(18)20)19(4,22)12-20/h13-16,21-22H,5-12H2,1-4H3/t13-,14?,15+,16-,18+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJJGMPQYRNACB-CGZHXTAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC(CC([C@@H]1CC[C@@]34[C@@H]2CC[C@H](C3)[C@@](C4)(C)O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Biological Activities of Kaurane Diterpenes: A Predictive Outlook for 2,16-Kauranediol
Introduction
This technical guide provides a comprehensive overview of the known biological activities of kaurane (B74193) diterpenes, a class of natural products to which 2,16-Kauranediol belongs. Direct research on the biological activities of this compound is limited in publicly available scientific literature. Therefore, this document focuses on the well-documented anti-inflammatory, cytotoxic, and antimicrobial properties of structurally related kaurane diterpenes. The information presented herein serves as a predictive framework for the potential therapeutic applications of this compound and a guide for future research. Kaurane diterpenes are a class of tetracyclic diterpenoids that have been isolated from various plant sources and have attracted significant scientific interest due to their diverse and potent biological activities.
Anti-inflammatory Activity
Kaurane diterpenes have demonstrated significant anti-inflammatory effects in various experimental models.[1][2][3] Their mechanisms of action often involve the modulation of key inflammatory pathways, such as the inhibition of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). A common pathway implicated in the anti-inflammatory action of these compounds is the nuclear factor-kappa B (NF-κB) signaling pathway.
Quantitative Data: Anti-inflammatory Activity of Kaurane Diterpenes
| Compound Name | Assay | Cell Line/Model | Endpoint | Result | Reference |
| Bezerraditerpene A | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | IC50 | 3.21-3.76 µM | |
| Bezerraditerpene B | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | IC50 | 3.21-3.76 µM | |
| ent-kaur-16-ene-3β,15β-diol | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | IC50 | 3.21-3.76 µM | |
| Isodon serra compound 1 | Nitric Oxide (NO) Production | BV-2 Microglia | IC50 | 15.6 µM | |
| Isodon serra compound 9 | Nitric Oxide (NO) Production | BV-2 Microglia | IC50 | 7.3 µM | |
| Kaurenoic acid | Prostaglandin E2 Release | - | Inhibition | Dose-dependent | |
| Kaurenoic acid | Nitric Oxide (NO) Production | - | Inhibition | Dose-dependent |
Signaling Pathway: NF-κB Inhibition by Kaurane Diterpenes
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is a standard model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.
1. Animal Model:
-
Species: Wistar or Sprague-Dawley rats (150-250g) are commonly used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Housing: Animals are housed in standard cages with free access to food and water. They are typically fasted overnight before the experiment.
2. Experimental Groups:
-
Animals are randomly divided into groups (n=6 per group):
-
Vehicle Control Group
-
Test Compound Group(s) (e.g., this compound at various doses)
-
Positive Control Group (e.g., Indomethacin, 10 mg/kg)
-
3. Procedure:
-
The test compound or vehicle is administered, typically orally (p.o.) or intraperitoneally (i.p.), 30-60 minutes before the induction of inflammation.
-
Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw of each animal.
-
The paw volume is measured immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
4. Data Analysis:
-
The increase in paw volume (edema) is calculated as: Edema = Vₜ - V₀, where Vₜ is the paw volume at time t.
-
The percentage inhibition of edema for each treated group is calculated relative to the control group.
-
Statistical analysis is performed using methods such as one-way ANOVA followed by a post-hoc test.
Cytotoxic Activity
Numerous kaurane diterpenes have been reported to exhibit cytotoxic activity against a variety of human cancer cell lines, suggesting their potential as anticancer agents. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the modulation of various signaling pathways involved in cancer progression.
Quantitative Data: Cytotoxic Activity of Kaurane Diterpenes
| Compound Name | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Annoglabasin H | LU-1 | Lung Carcinoma | 3.7 - 4.6 | |
| Annoglabasin H | MCF-7 | Breast Adenocarcinoma | 3.7 - 4.6 | |
| Annoglabasin H | SK-Mel2 | Melanoma | 3.7 - 4.6 | |
| Annoglabasin H | KB | Epidermoid Carcinoma | 3.7 - 4.6 | |
| Crotonmekongenin A | FaDu | Pharyngeal Carcinoma | 0.48 µg/mL | |
| Crotonmekongenin A | HT-29 | Colorectal Adenocarcinoma | 0.63 µg/mL | |
| Crotonmekongenin A | SH-SY5Y | Neuroblastoma | 0.45 µg/mL | |
| 7-epi-candicandiol | A2780 | Ovarian Cancer | 9.0 µg/mL | |
| 7-epi-candicandiol | COL-2 | Colon Cancer | 11.8 µg/mL | |
| Isodon excisoides compound 4 | HCT-116, HepG2, A2780, NCI-H1650, BGC-823 | Various | 1.31 - 2.07 |
Experimental Workflow: In Vitro Cytotoxicity Testing
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
2. Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Reagent Addition and Incubation:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Absorbance Reading:
-
After incubation, carefully remove the MTT-containing medium.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity
Kaurane diterpenes have also been investigated for their antimicrobial properties against a range of pathogens, including bacteria responsible for oral diseases and drug-resistant strains.
Quantitative Data: Antimicrobial Activity of Kaurane Diterpenes
| Compound Name | Microorganism | Activity | MIC (µg/mL) | Reference |
| ent-kaur-16-en-19-oic acid (KA) | Streptococcus sobrinus | Antibacterial | 10 | |
| ent-kaur-16-en-19-oic acid (KA) | Streptococcus mutans | Antibacterial | 10 | |
| ent-kaur-16-en-19-oic acid (KA) | Streptococcus mitis | Antibacterial | 10 | |
| ent-kaur-16-en-19-oic acid (KA) | Streptococcus sanguinis | Antibacterial | 10 | |
| ent-kaur-16-en-19-oic acid (KA) | Lactobacillus casei | Antibacterial | 10 | |
| Sigesbeckin A (compound 1) | MRSA | Antibacterial | 64 | |
| Sigesbeckin A (compound 1) | VRE | Antibacterial | 64 | |
| Compound 5 (from S. orientalis) | MRSA | Antibacterial | 64 | |
| Compound 5 (from S. orientalis) | VRE | Antibacterial | 64 |
MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococci
Experimental Workflow: Broth Microdilution Assay
References
Unveiling the Botanical Origins of 2,16-Kauranediol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the natural plant sources of the diterpenoid 2,16-Kauranediol and its analogs, targeting researchers, scientists, and drug development professionals. This document outlines the known botanical origins, methodologies for its isolation, and an exploration of its biological activities, including relevant signaling pathways.
Executive Summary
This compound, a member of the kaurane (B74193) family of diterpenoids, has been identified in specific plant species, notably within the Pteris genus of ferns. This guide consolidates the current scientific knowledge on its natural occurrence, presenting available data in a structured format to facilitate further research and development. While quantitative data remains limited, this document provides a foundational understanding of the isolation techniques and cytotoxic potential of closely related kaurane diterpenoids, offering a valuable resource for natural product chemists and pharmacologists.
Natural Sources of this compound and its Analogs
The primary documented sources of this compound and its derivatives are ferns belonging to the Pteris genus. Specifically, this compound 2-O-β-D-allopyranoside has been isolated from the air-dried fronds of Pteris cretica.[1] Additionally, a closely related analog, ent-kaurane-2β,16α-diol , has been successfully isolated from the aerial parts of Pteris multifida.[2][3][4]
The kaurane skeleton is a common structural motif in a variety of other plant families, including Annonaceae, Asteraceae, Lamiaceae, and Euphorbiaceae, suggesting that other species within these families may also serve as potential, yet currently undocumented, sources of this compound or its stereoisomers.
Table 1: Documented Plant Sources of this compound and its Analogs
| Compound | Plant Species | Plant Part | Reference(s) |
| This compound 2-O-β-D-allopyranoside | Pteris cretica | Air-dried fronds | [1] |
| ent-kaurane-2β,16α-diol | Pteris multifida | Aerial parts | [2][3][4] |
Experimental Protocols
While a detailed, step-by-step protocol for the extraction and isolation of this compound from Pteris cretica is not extensively documented in the available literature, the methodology for the isolation of the closely related ent-kaurane-2β,16α-diol from Pteris multifida provides a valuable procedural framework.
Isolation of ent-kaurane-2β,16α-diol from Pteris multifida
The following protocol is a generalized procedure based on the reported isolation of cytotoxic diterpenes from Pteris multifida.[2][3][4]
1. Extraction:
-
Air-dried and powdered aerial parts of Pteris multifida are subjected to solvent extraction. While the specific solvent system used for the initial extraction is not detailed, a common approach for diterpenoids involves maceration or Soxhlet extraction with solvents of increasing polarity, starting with a nonpolar solvent like hexane (B92381) or petroleum ether to remove lipids, followed by a more polar solvent such as chloroform, ethyl acetate (B1210297), or methanol (B129727) to extract the diterpenoids.
2. Chromatographic Separation:
-
The crude extract is concentrated under reduced pressure.
-
The resulting residue is subjected to repeated column chromatography.
-
Stationary Phases: Silica (B1680970) gel is used as the primary stationary phase. For further separation of closely related compounds, silica gel impregnated with silver nitrate (B79036) (AgNO₃) is employed. Silver nitrate chromatography is particularly effective for separating compounds with differing degrees of unsaturation.
-
Mobile Phases: A gradient elution system is typically used, starting with a nonpolar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). The specific gradient and solvent ratios would be optimized based on Thin Layer Chromatography (TLC) monitoring of the fractions.
-
Fractions containing the target compound, as identified by TLC analysis, are pooled and further purified by repeated column chromatography until a pure compound is obtained.
3. Structure Elucidation:
-
The structure of the isolated compound is confirmed using spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to elucidate the detailed chemical structure and stereochemistry of the molecule.
-
Quantification of ent-Kaurane Diterpenoids
General HPLC-UV Method:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
-
Detection: The UV detector is set to a wavelength where the kaurane diterpenoids exhibit maximum absorbance.
-
Quantification: A calibration curve is generated using a purified standard of the target compound to determine its concentration in the plant extract.
Biological Activity and Signaling Pathways
ent-kaurane-2β,16α-diol isolated from Pteris multifida has demonstrated moderate cytotoxic activity against Ehrlich ascites tumour cells.[2][3][4] While the specific signaling pathway for this compound has not been elucidated, studies on other ent-kaurane derivatives provide insights into their potential mechanism of action.
Several ent-kaurane derivatives have been shown to induce apoptosis in cancer cells through both the mitochondrial (intrinsic) and the membrane death receptor (extrinsic) pathways.[7] This involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. The general mechanism involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[7]
Below is a generalized diagram representing the apoptotic signaling pathway induced by certain ent-kaurane diterpenoids.
Caption: Apoptotic pathways induced by some ent-kaurane diterpenoids.
Future Directions
The discovery of this compound and its analogs in Pteris species opens avenues for further investigation. Future research should focus on:
-
Quantitative Analysis: Developing and validating robust analytical methods, such as HPLC-MS/MS or GC-MS, to accurately quantify the concentration of this compound in Pteris cretica and other potential plant sources.
-
Detailed Isolation Protocols: Documenting detailed, optimized protocols for the large-scale extraction and purification of this compound to facilitate further biological studies.
-
Pharmacological Evaluation: Conducting comprehensive studies to elucidate the specific mechanism of action of this compound and ent-kaurane-2β,16α-diol, including their effects on specific cancer cell lines and the identification of their molecular targets.
-
Biosynthetic Pathway Elucidation: Investigating the biosynthetic pathway of this compound in Pteris species to potentially enable biotechnological production methods.
This technical guide serves as a starting point for researchers interested in the natural product chemistry and pharmacology of this compound. The information compiled herein is intended to support and stimulate further research into this promising class of natural compounds.
References
- 1. This compound 2-O-β-D-allopyranoside 474893-07-7 | MCE [medchemexpress.cn]
- 2. Isolation of two cytotoxic diterpenes from the fern Pteris multifida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of Two Cytotoxic Diterpenes from the Fern Pteris multifida [periodicos.capes.gov.br]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The intricate biosynthetic pathway of ent-kaurane diterpenoids: A technical guide for researchers, scientists, and drug development professionals
An in-depth exploration into the enzymatic cascade responsible for the synthesis of the ent-kaurane skeleton, a foundational structure for a diverse array of bioactive natural products. This guide details the core biosynthetic pathway, provides quantitative data on key enzymes, outlines experimental protocols for their characterization, and visualizes the intricate molecular processes.
The Core Biosynthetic Pathway: From a Linear Precursor to a Tetracyclic Scaffold
The biosynthesis of ent-kaurane diterpenoids commences with the universal C20 precursor for diterpenes, geranylgeranyl diphosphate (B83284) (GGPP).[1] The formation of the characteristic tetracyclic ent-kaurane skeleton is a two-step cyclization process catalyzed by a pair of diterpene synthases (diTPSs): ent-copalyl diphosphate synthase (CPS) and ent-kaurene (B36324) synthase (KS).[1] In higher plants, these are typically monofunctional enzymes, whereas in some fungi, a single bifunctional enzyme can catalyze both reactions.[2][3]
The initial step is the protonation-initiated cyclization of the linear GGPP into the bicyclic intermediate ent-copalyl diphosphate (ent-CPP). This reaction is catalyzed by ent-copalyl diphosphate synthase (CPS), a class II diTPS.[4] The subsequent and final step in the formation of the core skeleton is the conversion of ent-CPP to the tetracyclic olefin ent-kaurene. This reaction is catalyzed by ent-kaurene synthase (KS), a class I diTPS, which proceeds via a metal-dependent ionization of the diphosphate group.[2]
Following the formation of the ent-kaurene backbone, a series of oxidative modifications are introduced, primarily by cytochrome P450-dependent monooxygenases (CYPs). A key and widespread modification is the three-step oxidation of the C19-methyl group of ent-kaurene to a carboxylic acid, yielding ent-kaurenoic acid. This sequence of reactions is catalyzed by the multifunctional enzyme ent-kaurene oxidase (KO), a member of the CYP701A family.[5][6]
The resulting ent-kaurenoic acid serves as a crucial branch-point intermediate for the biosynthesis of a vast array of more complex ent-kaurane diterpenoids, including the gibberellin plant hormones.[1] Further structural diversification is achieved through additional hydroxylations, oxidations, and glycosylations, catalyzed by various CYPs and UDP-glycosyltransferases (UGTs).[7][8][9]
References
- 1. Cytochrome P450 hydroxylation of hydrocarbons: variation in the rate of oxygen rebound using cyclopropyl radical clocks including two new ultrafast probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ent-Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]
- 4. Mechanistic analysis of the ent-copalyl diphosphate synthases required for plant gibberellin hormone biosynthesis leads to novel product chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Probing the Single Key Amino Acid Responsible for the Novel Catalytic Function of ent-Kaurene Oxidase Supported by NADPH-Cytochrome P450 Reductases in Tripterygium wilfordii [frontiersin.org]
- 7. steviashantanu.com [steviashantanu.com]
- 8. Enzymatic Synthesis and Characterization of a Novel α-1→6-Glucosyl Rebaudioside C Derivative Sweetener - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
2,16-Kauranediol: An In-Depth Technical Guide on its Core Role in Plant Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,16-Kauranediol is a tetracyclic diterpenoid belonging to the kaurane (B74193) family of natural products. Diterpenoids are a large and structurally diverse class of secondary metabolites in plants, playing crucial roles in various physiological processes, including growth, development, and defense. While the overarching biosynthesis and functions of many kaurane diterpenoids, particularly as precursors to gibberellins (B7789140), are well-documented, this compound remains a less-studied member of this family. This technical guide aims to provide a comprehensive overview of this compound, including its chemical properties, putative biosynthetic pathway, potential roles in plant metabolism, and detailed experimental protocols for its study. Due to the limited direct research on this compound, this guide will draw upon the broader knowledge of kaurane diterpenoid biochemistry to infer its metabolic context and significance.
Chemical Profile of this compound
A clear understanding of the chemical identity of this compound is fundamental for its study.
| Property | Value |
| Chemical Formula | C₂₀H₃₄O₂ |
| Molecular Weight | 306.48 g/mol |
| CAS Number | 34302-37-9 |
| Structure | A kaurane skeleton hydroxylated at the C-2 and C-16 positions. |
| Known Derivatives | This compound 2-O-beta-D-allopyranoside[1] |
Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow the general pathway for ent-kaurane diterpenoids, originating from geranylgeranyl pyrophosphate (GGPP) in the plastids.[2][3] The final steps leading to this compound likely involve specific hydroxylation reactions catalyzed by cytochrome P450 monooxygenases.
The proposed biosynthetic pathway is as follows:
-
Cyclization of GGPP: Geranylgeranyl pyrophosphate (GGPP) is cyclized in two steps by ent-copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene (B36324) synthase (KS) to form the tetracyclic hydrocarbon precursor, ent-kaurene.[2][3]
-
Hydroxylation of ent-kaurene: The ent-kaurene skeleton is then hydroxylated. While the specific enzymes for this compound are not yet identified, it is hypothesized that two distinct cytochrome P450 monooxygenases (CYPs) are involved in a stepwise manner. One CYP would catalyze the hydroxylation at the C-2 position, and another would be responsible for the hydroxylation at the C-16 position. The order of these hydroxylations is currently unknown.
Potential Roles in Plant Metabolism
The precise physiological role of this compound in plants has not been definitively established. However, based on the known functions of other kaurane diterpenoids, several potential roles can be postulated.
Intermediate in Gibberellin Metabolism
Many ent-kaurane derivatives are intermediates in the biosynthesis of gibberellins (GAs), a class of crucial plant hormones that regulate various aspects of growth and development, including stem elongation, seed germination, and flowering.[3] While the main GA biosynthesis pathway proceeds through ent-kaurenoic acid, it is plausible that this compound could be a minor intermediate or a side-product of this pathway, potentially being further metabolized or having a regulatory role.
Role in Plant Defense
Plants produce a vast array of secondary metabolites, including terpenoids, to defend themselves against herbivores, pathogens, and abiotic stresses. Some kaurane diterpenoids have been shown to possess antimicrobial, insecticidal, and anti-feedant properties.[2][3] The hydroxyl groups on this compound could contribute to its biological activity, potentially making it a component of the plant's chemical defense arsenal. The presence of its glycoside derivative, this compound 2-O-beta-D-allopyranoside, suggests a mechanism for storage and stabilization, which is common for defense compounds.[1][3]
Experimental Protocols
Detailed experimental protocols are essential for the accurate study of this compound. The following sections provide methodologies for the extraction, purification, and analysis of this compound from plant tissues.
Extraction and Purification of this compound from Plant Material
This protocol outlines a general procedure for the extraction and purification of hydroxylated diterpenoids like this compound.
Methodology:
-
Sample Preparation: Fresh plant material is flash-frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle or a cryogenic grinder. Lyophilization of the plant material can also be performed.
-
Extraction: The powdered plant material is extracted with a suitable organic solvent such as methanol or ethyl acetate at room temperature with constant agitation for 24-48 hours. This process is typically repeated three times to ensure complete extraction.
-
Filtration and Concentration: The combined extracts are filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.
-
Liquid-Liquid Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common system is partitioning between n-hexane and 90% aqueous methanol to remove non-polar compounds like lipids and chlorophylls. The methanolic phase, containing the more polar diterpenoids, is collected.
-
Column Chromatography: The concentrated methanolic phase is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a low polarity and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are pooled, concentrated, and further purified by preparative HPLC on a C18 column with a methanol/water or acetonitrile/water gradient. The purity of the isolated this compound should be confirmed by analytical HPLC.
Analytical Methods for Identification and Quantification
Accurate identification and quantification are critical for understanding the role of this compound.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like diterpenoids.
Methodology:
-
Derivatization: Due to the presence of hydroxyl groups, this compound needs to be derivatized to increase its volatility and thermal stability. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.
-
GC Separation: The derivatized sample is injected into a GC equipped with a capillary column (e.g., DB-5ms). A temperature gradient is used to separate the compounds.
-
MS Detection: The separated compounds are detected by a mass spectrometer. The mass spectrum of the derivatized this compound will show a characteristic fragmentation pattern that can be used for its identification by comparison with a spectral library or a pure standard. Quantification can be achieved using an internal standard.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of novel compounds and for confirming the identity of known compounds.
Methodology:
-
Sample Preparation: A purified sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).
-
Data Acquisition: A suite of NMR experiments is performed, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC.
-
Spectral Analysis: The chemical shifts, coupling constants, and correlations from these spectra are used to determine the complete structure and stereochemistry of the molecule. The ¹H and ¹³C NMR data for kaurane diols will show characteristic signals for the tetracyclic skeleton and the hydroxyl-bearing carbons.[4]
Quantitative Data
Currently, there is a lack of published quantitative data specifically on the effects of this compound on plant metabolism. Research in this area would be highly valuable to elucidate its physiological significance. Future studies could focus on:
| Area of Investigation | Potential Quantitative Measurements |
| Plant Growth Regulation | - Root and shoot elongation assays- Seed germination rates- Flowering time |
| Enzyme Inhibition/Activation | - In vitro assays with key enzymes in the gibberellin biosynthesis pathway- Assays with enzymes involved in plant defense responses |
| Gene Expression Analysis | - Quantitative PCR (qPCR) of genes involved in diterpenoid biosynthesis and plant defense signaling pathways |
Conclusion
This compound is a member of the extensive kaurane diterpenoid family with a largely unexplored role in plant metabolism. Based on the current understanding of related compounds, it is likely involved in the broader network of diterpenoid biosynthesis, potentially as a minor intermediate in the gibberellin pathway or as a component of the plant's chemical defense system. The biosynthetic pathway is presumed to proceed via the cyclization of GGPP to ent-kaurene, followed by hydroxylation at the C-2 and C-16 positions by cytochrome P450 monooxygenases.
Further research is imperative to isolate and quantify this compound from various plant species, to elucidate its precise biosynthetic pathway and the enzymes involved, and to determine its specific physiological functions. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to pursue these investigations. Unraveling the role of this compound will not only contribute to our fundamental understanding of plant secondary metabolism but may also open avenues for its application in agriculture and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling 2,16-Kauranediol: A Technical Guide to its Discovery and Isolation
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary biological assessment of 2,16-Kauranediol, a naturally occurring diterpenoid of the kaurane (B74193) class. This document is intended for researchers, scientists, and drug development professionals interested in the phytochemical analysis and potential therapeutic applications of this compound.
Discovery and Natural Occurrence
This compound, systematically named ent-kaurane-2β,16α-diol, was first identified as a chemical constituent of the fern Pteris cretica Linn.[1]. Early phytochemical investigations of this plant species by researchers including Hakamatsuka, Murakami, and their colleagues led to the successful isolation and structural elucidation of this kaurane diterpenoid[1]. The kaurane skeleton is a key chemical marker within the Pteridaceae family, and Pteris cretica has been a rich source of various hydroxylated kauranoids[1].
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural source involves a multi-step process of extraction and chromatographic separation. The following protocol is a synthesized methodology based on established techniques for the isolation of kaurane diterpenoids from Pteris species.
2.1. Plant Material and Extraction
Fresh or air-dried aerial parts of Pteris cretica are collected and pulverized. The powdered plant material is then subjected to exhaustive extraction with a polar solvent, typically methanol (B129727) or 70% aqueous ethanol, at room temperature for an extended period[2]. The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.
2.2. Solvent Partitioning
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane (B109758), ethyl acetate (B1210297), and n-butanol[2]. This step serves to separate compounds based on their polarity, with diterpenoids like this compound typically concentrating in the less polar fractions (e.g., dichloromethane and ethyl acetate).
2.3. Chromatographic Purification
The fractions enriched with the target compound are then subjected to a series of chromatographic techniques for further purification.
-
Silica (B1680970) Gel Column Chromatography: The enriched fraction is loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate or chloroform (B151607) and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing this compound are often further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller molecules and pigments.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is achieved using preparative HPLC, typically on a C18 reversed-phase column with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water.
The following diagram illustrates the general workflow for the isolation of this compound.
References
The Therapeutic Potential of Kaurane Diterpenoids: A Technical Guide to 2,16-Kauranediol and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kaurane-type diterpenoids, a diverse class of natural products, are emerging as promising candidates for therapeutic development. Characterized by a tetracyclic carbon skeleton, these compounds, particularly the ent-kaurane series, exhibit a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth analysis of the therapeutic potential of kaurane (B74193) diterpenoids, with a focus on the structural class represented by 2,16-Kauranediol. While specific research on this compound is limited, this document extrapolates from the wealth of data on structurally similar and well-studied kaurane diterpenoids to outline their mechanisms of action, present key quantitative data, detail experimental protocols, and visualize relevant biological pathways.
Introduction to Kaurane Diterpenoids
Kaurane diterpenoids are a significant class of natural products primarily isolated from various plant species, including those of the genera Isodon and Jungermannia, as well as from liverworts.[1] Structurally, they are defined by a perhydrophenanthrene core fused to a cyclopentane (B165970) ring.[1] The ent-kaurane configuration, an enantiomeric form, is particularly noted for its broad biological activities.[1][2] These compounds are intermediates in the biosynthesis of gibberellin plant hormones and have demonstrated a range of pharmacological effects, making them a focal point for drug discovery.[2] The structural diversity within this family, arising from various substitutions and oxidations on the core skeleton, gives rise to a wide array of biological functions.
Therapeutic Applications and Biological Activities
The therapeutic potential of kaurane diterpenoids spans several key areas of medicine. A substantial body of research highlights their promise as antineoplastic, anti-inflammatory, and antimicrobial agents.
Anticancer Activity
The most extensively studied application of kaurane diterpenoids is in oncology. Numerous compounds within this class have demonstrated potent cytotoxic and antiproliferative effects against a variety of cancer cell lines. The primary mechanism often involves the induction of apoptosis and other forms of programmed cell death, such as ferroptosis.
Anti-inflammatory Activity
Several kaurane diterpenoids exhibit significant anti-inflammatory properties. Their mechanism of action in this context often involves the inhibition of key inflammatory mediators. For instance, some derivatives have been shown to inhibit the production of nitric oxide (NO), a key signaling molecule in inflammation.
Antimicrobial Activity
The antimicrobial potential of kaurane diterpenoids has also been recognized. Certain compounds have shown efficacy against various bacteria and fungi, suggesting their potential as leads for the development of new anti-infective agents.
Mechanisms of Action
The diverse biological activities of kaurane diterpenoids are attributed to several distinct, yet sometimes overlapping, mechanisms of action at the molecular level.
Induction of Oxidative Stress and Redox Imbalance
A widely accepted mechanism for the anticancer effects of many ent-kaurane diterpenoids is the induction of oxidative stress. These compounds can covalently bind to sulfhydryl groups of proteins and molecules like glutathione (B108866) (GSH), leading to the depletion of intracellular antioxidant defenses. This disruption of redox homeostasis results in an accumulation of reactive oxygen species (ROS), which can trigger apoptotic cell death.
Apoptosis Induction
Kaurane diterpenoids are potent inducers of apoptosis. The accumulation of ROS, as mentioned above, is a major trigger for the intrinsic apoptotic pathway. This is often associated with mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential.
Cell Cycle Arrest
In addition to inducing apoptosis, some kaurane derivatives can arrest the cell cycle at specific checkpoints, most notably the G2/M phase. This prevents cancer cells from proliferating and can sensitize them to other anticancer agents.
Quantitative Data on Biological Activity
The following table summarizes the reported in vitro activities of selected kaurane diterpenoids against various cancer cell lines. This data provides a comparative view of the potency of different structural analogs.
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| Compound 13 (exomethylene-cyclopentanone derivative) | HT29 (Colon cancer) | Antiproliferative | ~2.5 | |
| Compound 13 (exomethylene-cyclopentanone derivative) | HepG2 (Hepatocellular carcinoma) | Antiproliferative | ~2.5 | |
| Compound 13 (exomethylene-cyclopentanone derivative) | B16-F10 (Murine melanoma) | Antiproliferative | ~2.5 | |
| Compound 2 | HT29 (Colon cancer) | Antiproliferative | 10.08 ± 2.69 | |
| Compound 7 | B16-F10 (Murine melanoma) | Antiproliferative | 32.43 ± 3.28 | |
| Compound 12 | HepG2 (Hepatocellular carcinoma) | Antiproliferative | 24.43 ± 16.35 | |
| Neotripterifordin (3) | H9 human lymphocyte cells | Anti-HIV Replication | 0.025 |
Signaling Pathways and Experimental Workflows
Signaling Pathway for Kaurane-Induced Apoptosis
The diagram below illustrates the proposed signaling cascade initiated by ent-kaurane diterpenoids leading to apoptosis in cancer cells.
References
The Therapeutic Potential of 2,16-Kauranediol Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ent-kaurane diterpenoids, a class of natural products primarily isolated from plants of the Isodon genus, have garnered significant attention for their diverse and potent biological activities.[1] Among this vast family, dihydroxylated kauranes, including the 2,16-kauranediol (B1632423) scaffold, are emerging as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological significance, and mechanisms of action of this compound derivatives and related compounds, with a focus on their potential as anticancer and anti-inflammatory agents.
Synthesis of ent-Kaurane Derivatives
The chemical synthesis of ent-kaurane derivatives is a critical aspect of exploring their therapeutic potential, allowing for the generation of novel analogues with improved activity and pharmacokinetic profiles. A general approach to the synthesis of functionalized ent-kaurane diterpenoids involves a multi-step process starting from readily available precursors.
General Synthetic Workflow
A representative synthetic scheme for generating complex ent-kaurane derivatives is outlined below. This workflow highlights key transformations that enable the introduction of chemical diversity into the kaurane (B74193) scaffold.
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of 2,16-Kauranediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for the successful isolation and purification of 2,16-Kauranediol, an ent-kaurane diterpenoid. The methodologies described are based on established procedures for structurally similar compounds and are intended to serve as a detailed guide for researchers in natural product chemistry, pharmacology, and drug development.
Introduction to this compound
This compound belongs to the ent-kaurane class of diterpenoids, a group of natural products known for their diverse and potent biological activities.[1][2][3][4][5][6] While specific research on this compound is limited, the broader class of ent-kaurane diterpenoids has demonstrated significant potential in several therapeutic areas. Many of these compounds exhibit cytotoxic effects against various cancer cell lines, anti-inflammatory properties, and antimicrobial activities.[1][2][3][6][7] The tetracyclic core structure of ent-kauranes provides a unique scaffold for medicinal chemistry and drug discovery programs. The isolation of pure this compound is a critical first step for its pharmacological evaluation and potential development as a therapeutic agent.
Isolation and Purification Workflow
The general workflow for isolating this compound from a plant source involves a multi-step process beginning with extraction, followed by a series of chromatographic purifications.
Experimental Protocols
The following protocols are detailed methodologies for the key experiments in the isolation and purification of this compound.
Protocol 1: Extraction from Plant Material
This protocol describes the initial extraction of diterpenoids from dried and powdered plant material.
Materials:
-
Dried and powdered plant material (e.g., leaves and stems)
-
Ethanol (95%) or Acetone
-
Large glass container with a lid
-
Mechanical shaker
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Weigh 1 kg of the dried and powdered plant material.
-
Place the plant material in a large glass container and add 5 L of 95% ethanol.
-
Seal the container and place it on a mechanical shaker. Macerate at room temperature for 24 hours.
-
Filter the mixture through filter paper to separate the extract from the plant residue.
-
Repeat the extraction of the plant residue two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
Protocol 2: Solvent-Solvent Partitioning
This protocol is for the initial fractionation of the crude extract to separate compounds based on their polarity.
Materials:
-
Crude extract from Protocol 1
-
Ethyl acetate
-
Distilled water
-
Separatory funnel (2 L)
-
Beakers and flasks
Procedure:
-
Dissolve the crude extract in 500 mL of distilled water.
-
Transfer the aqueous solution to a 2 L separatory funnel.
-
Add 500 mL of ethyl acetate to the separatory funnel.
-
Shake the funnel vigorously for 5 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer into a flask.
-
Collect the upper ethyl acetate layer in a separate flask.
-
Repeat the extraction of the aqueous layer with two more 500 mL portions of ethyl acetate.
-
Combine all the ethyl acetate fractions.
-
Concentrate the combined ethyl acetate fraction using a rotary evaporator to yield the ethyl acetate soluble fraction.
Protocol 3: Silica (B1680970) Gel Column Chromatography
This protocol details the primary chromatographic separation of the ethyl acetate fraction.
Materials:
-
Ethyl acetate soluble fraction from Protocol 2
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column (e.g., 5 cm diameter, 60 cm length)
-
Hexane (B92381) (n-hexane)
-
Ethyl acetate
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp
Procedure:
-
Prepare a slurry of 150 g of silica gel in hexane and pack the chromatography column.
-
Dissolve 10 g of the ethyl acetate fraction in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely.
-
Carefully load the dried sample onto the top of the packed silica gel column.
-
Elute the column with a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Collect fractions of 20 mL each.
-
Monitor the separation by running TLC on the collected fractions. Use a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v).
-
Visualize the spots on the TLC plates under a UV lamp (254 nm and 365 nm) and by staining with a suitable reagent (e.g., ceric sulfate).
-
Combine fractions with similar TLC profiles.
Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC)
This protocol describes the final purification step to obtain high-purity this compound.
Materials:
-
Semi-purified fraction containing this compound from Protocol 3
-
HPLC grade methanol (B129727)
-
HPLC grade water
-
Preparative HPLC system with a C18 column (e.g., 250 x 20 mm, 5 µm)
-
UV detector
Procedure:
-
Dissolve the semi-purified fraction in methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Set up the preparative HPLC system. A typical mobile phase would be a gradient of methanol and water.
-
Inject the sample onto the column.
-
Elute with a suitable gradient, for example, starting with 60% methanol in water and increasing to 100% methanol over 40 minutes.
-
Monitor the elution at a suitable wavelength (e.g., 210 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain the pure compound.
-
Confirm the purity of the isolated compound using analytical HPLC and its structure by spectroscopic methods (NMR, MS).
Data Presentation
The following tables provide representative quantitative data for the isolation and purification of a dihydroxy-ent-kaurane diterpenoid, which can be expected to be similar for this compound.
Table 1: Summary of Extraction and Partitioning
| Step | Starting Material | Solvent(s) | Yield (g) | % Yield (w/w) |
| Extraction | 1 kg dried plant material | Ethanol (3 x 5 L) | 85.0 | 8.5% |
| Partitioning | 85.0 g crude extract | Ethyl Acetate/Water | 35.0 | 41.2% (of crude) |
Table 2: Summary of Chromatographic Purification
| Step | Starting Material | Stationary Phase | Mobile Phase Gradient | Fraction(s) of Interest | Yield (mg) | Purity (by HPLC) |
| Silica Gel CC | 10.0 g EtOAc fraction | Silica Gel (150 g) | Hexane:EtOAc (100:0 to 0:100) | Fractions 45-52 | 350 | ~75% |
| Preparative HPLC | 350 mg semi-pure fraction | C18 (250x20mm) | Methanol:Water (60:40 to 100:0) | Peak at RT 25.2 min | 25 | >98% |
Potential Biological Activity and Signaling Pathways
While specific biological activities for this compound have not been extensively reported, the ent-kaurane class of diterpenoids is known to exhibit significant anticancer and anti-inflammatory effects.[1][2][3][4][5][6][7]
Anticancer Activity
Many ent-kaurane diterpenoids induce apoptosis (programmed cell death) in cancer cells through the modulation of key signaling pathways.[1][2][8][9] A generalized signaling pathway for the pro-apoptotic activity of ent-kaurane diterpenoids is presented below.
Anti-inflammatory Activity
The anti-inflammatory effects of some ent-kaurane diterpenoids are attributed to their ability to suppress the production of pro-inflammatory mediators. This is often achieved through the inhibition of signaling pathways such as the NF-κB pathway. A simplified representation of this inhibitory action is shown below.
Conclusion
The protocols and data presented in these application notes provide a robust framework for the isolation and purification of this compound. While the biological activities are extrapolated from related compounds, the successful isolation of this diterpenoid will enable its specific pharmacological characterization. The methodologies outlined are scalable and can be adapted for the isolation of other ent-kaurane diterpenoids, thus contributing to the broader field of natural product drug discovery.
References
- 1. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of anti-inflammatory activity of kaurenol: Experimental evaluation and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives. (2010) | Idaira Hueso-Falcón | 55 Citations [scispace.com]
Application Notes & Protocols for the Quantification of 2,16-Kauranediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,16-Kauranediol is a tetracyclic diterpene belonging to the kaurane (B74193) family.[1][2] Compounds of this class are found in various plant species and have garnered significant interest due to their diverse biological activities, which include anti-inflammatory, antimicrobial, and potential anticancer properties.[1][3][4] Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for phytochemical analysis, pharmacological studies, and the development of new therapeutic agents.
This document provides detailed application notes and experimental protocols for the quantification of this compound using modern analytical techniques. The methodologies described are based on established principles for the analysis of similar kaurane diterpenes and serve as a comprehensive guide for researchers.
Analytical Methods Overview
The quantification of kaurane diterpenes is commonly achieved using chromatographic techniques coupled with various detectors. The choice of method depends on the sample matrix, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent and effective methods.
Table 1: Comparison of Analytical Methods for Kaurane Diterpene Analysis
| Method | Principle | Advantages | Disadvantages | Typical Application |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Simple, robust, cost-effective. | Lower sensitivity and selectivity compared to MS methods. | Quality control of plant extracts, analysis of high-concentration samples. |
| GC-MS | Separation of volatile or derivatized compounds, identification and quantification by mass spectrometry. | High resolution, excellent for structural elucidation, sensitive. | Requires derivatization for non-volatile compounds, potential for thermal degradation. | Analysis of essential oils and other volatile fractions. |
| LC-MS/MS | High-efficiency separation by LC coupled with highly selective and sensitive detection by tandem mass spectrometry. | High sensitivity and selectivity, suitable for complex matrices, requires minimal sample cleanup. | Higher instrument cost and complexity. | Pharmacokinetic studies, trace-level analysis in biological fluids. |
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a reversed-phase HPLC method for the quantification of this compound.
Experimental Workflow
Caption: HPLC-UV workflow for this compound quantification.
Materials and Reagents
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade, 0.1% formic acid)
-
Syringe filters (0.45 µm, PTFE)
Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
Procedure
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions to create calibration standards ranging from 1 to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the plant material or extract.
-
Extract with methanol using sonication or reflux.
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (0.1% Formic Acid) (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection: 210 nm.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Hypothetical Quantitative Data
Table 2: HPLC-UV Method Validation Parameters (Hypothetical)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Recovery | 95 - 105% |
| Precision (RSD%) | < 2% |
Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of this compound in less polar extracts or after derivatization to increase volatility.
Experimental Workflow
Caption: GC-MS workflow for this compound quantification.
Materials and Reagents
-
This compound reference standard
-
Hexane or Dichloromethane (GC grade)
-
Derivatization agent (e.g., BSTFA with 1% TMCS)
-
Internal Standard (e.g., Epicoprostanol)
Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
-
Data acquisition and processing software
Procedure
-
Derivatization:
-
Evaporate a known amount of extract or standard to dryness under a stream of nitrogen.
-
Add 100 µL of BSTFA with 1% TMCS and heat at 70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at 150 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, and hold for 10 min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification.
-
-
Data Analysis:
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
For quantification, use characteristic ions in SIM mode and construct a calibration curve using the internal standard method.
-
Hypothetical Quantitative Data
Table 3: GC-MS Method Validation Parameters (Hypothetical)
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Recovery | 90 - 110% |
| Precision (RSD%) | < 5% |
Protocol 3: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices.
Experimental Workflow
Caption: LC-MS/MS workflow for this compound quantification.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (structurally similar, stable isotope labeled if available)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade, 0.1% formic acid)
-
Formic acid (LC-MS grade)
Instrumentation
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer
-
C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Data acquisition and processing software
Procedure
-
Sample Preparation (from plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.
-
Vortex to precipitate proteins.
-
Centrifuge and transfer the supernatant to a new tube.
-
Evaporate to dryness and reconstitute in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound need to be determined by infusion of the standard.
-
-
Data Analysis:
-
Optimize MRM transitions for this compound and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.
-
Quantify this compound in samples using the calibration curve.
-
Hypothetical Quantitative Data
Table 4: LC-MS/MS Method Validation Parameters (Hypothetical)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Recovery | 98 - 102% |
| Precision (RSD%) | < 3% |
| Matrix Effect | Minimal |
Conclusion
The analytical methods detailed in these application notes provide a robust framework for the accurate and reliable quantification of this compound. The choice of method will be dictated by the specific research question, sample matrix, and available resources. For routine quality control of extracts with higher concentrations, HPLC-UV offers a cost-effective solution. For comprehensive profiling and analysis of volatile components, GC-MS is a powerful tool. For trace-level quantification in complex biological samples, such as in pharmacokinetic studies, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity. It is imperative that any method chosen be thoroughly validated to ensure data of the highest quality.
References
- 1. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Occurrence, biological activities and synthesis of kaurane diterpenes and their glycosides. | Semantic Scholar [semanticscholar.org]
Application Note: HPLC-MS Analysis of 2,16-Kauranediol in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,16-Kauranediol is a diterpenoid compound belonging to the kaurane (B74193) family, a group of natural products known for their diverse biological activities. These compounds are found in various plant species and have garnered interest in the pharmaceutical and nutraceutical industries for their potential therapeutic properties. The accurate and sensitive quantification of this compound in complex plant matrices is crucial for quality control, pharmacokinetic studies, and the elucidation of its biological functions. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique for the selective and sensitive determination of such compounds in intricate samples.[1][2][3] This application note provides a detailed protocol for the extraction, purification, and quantification of this compound from plant extracts using HPLC-MS.
Data Presentation
The following tables present representative quantitative data for the analysis of this compound in different plant extracts. Please note that these are example data sets to illustrate the application of the described method.
Table 1: HPLC-MS/MS Method Validation Parameters for this compound
| Parameter | Result |
| Linearity (r²) | ≥ 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Accuracy (%) | 92.5 - 108.7 |
| Precision (RSD %) | < 6.5 |
| Recovery (%) | 88.2 - 97.4 |
Table 2: Quantification of this compound in Various Plant Extracts
| Plant Species | Tissue | This compound Concentration (µg/g dry weight) ± SD |
| Isodon rubescens | Leaves | 15.8 ± 1.2 |
| Cryptomeria japonica | Needles | 8.3 ± 0.7 |
| Sarcandra glabra | Stems | 21.5 ± 2.1 |
Experimental Protocols
A generalized workflow for the quantitative analysis of this compound using HPLC-MS is depicted below.
Experimental workflow for this compound analysis.
1. Sample Preparation and Extraction
This protocol is based on standard procedures for the extraction of diterpenoids from plant tissues.
-
Materials:
-
Plant tissue (e.g., leaves, stems)
-
Liquid nitrogen
-
Mortar and pestle or cryogenic grinder
-
Extraction solvent: 80% Methanol (B129727) or Acetonitrile in water
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer and sonicator
-
Refrigerated centrifuge
-
-
Protocol:
-
Weigh approximately 100-200 mg of fresh plant material.
-
Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a 2 mL microcentrifuge tube.
-
Add 1.5 mL of pre-chilled 80% methanol (or acetonitrile) to the tube.
-
Vortex vigorously for 1 minute, followed by sonication for 15 minutes in a cold water bath.
-
Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Repeat the extraction process on the pellet with another 1 mL of the extraction solvent and combine the supernatants.
-
2. Solid-Phase Extraction (SPE) for Sample Cleanup
SPE is employed to remove interfering compounds from the crude extract, thereby reducing matrix effects and improving the sensitivity of the analysis.
-
Materials:
-
C18 SPE cartridges (e.g., 100 mg, 1 mL)
-
SPE vacuum manifold
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Nitrogen gas evaporator
-
-
Protocol:
-
Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through it. Do not allow the cartridge to dry.
-
Load the combined supernatant from the extraction step onto the conditioned cartridge.
-
Wash the cartridge with 2 mL of 20% methanol in water to remove polar impurities.
-
Elute the this compound with 2 mL of 90% methanol.
-
Dry the eluate under a gentle stream of nitrogen gas at 30°C.
-
Reconstitute the dried residue in 200 µL of the initial mobile phase for HPLC-MS analysis.
-
3. HPLC-MS/MS Analysis
The separation and detection of this compound are performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Instrumentation:
-
HPLC or UHPLC system
-
C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound Precursor Ion (m/z): [M+H-H₂O]⁺ (To be determined empirically)
-
Product Ions (m/z): To be determined by infusion of a standard and fragmentation analysis.
-
-
Hypothetical Signaling Pathway
As the specific signaling pathway for this compound is not yet fully elucidated, the following diagram illustrates a hypothetical mechanism of action for a diterpenoid with potential anti-inflammatory properties, a common activity for this class of compounds.
Hypothetical anti-inflammatory signaling pathway.
This diagram proposes that this compound may exert anti-inflammatory effects by binding to a cell surface receptor, initiating a kinase cascade that ultimately inhibits the activation and nuclear translocation of NF-κB, a key transcription factor for inflammatory genes.
The HPLC-MS method described provides a robust and sensitive platform for the quantification of this compound in complex plant extracts. The detailed protocols for sample preparation, extraction, and analysis can be adapted for various plant matrices. This application note serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the analysis of kaurane diterpenoids.
References
Troubleshooting & Optimization
Technical Support Center: 2,16-Kauranediol Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing 2,16-Kauranediol for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a diterpenoid, a class of natural compounds known for their potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Like many diterpenoids, this compound is a lipophilic molecule, which results in poor solubility in aqueous solutions commonly used for in vitro cell culture and other biological assays.[1][2][3] Achieving a sufficient and stable concentration in your assay medium is critical for obtaining accurate and reproducible experimental results.
Q2: What are the initial recommended solvents for dissolving this compound?
A2: For preparing a stock solution of this compound, it is recommended to start with organic solvents in which it is more readily soluble. Common choices include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
N,N-Dimethylformamide (DMF)
It is advisable to prepare a high-concentration stock solution in one of these solvents, which can then be diluted to the final working concentration in your aqueous assay medium.
Q3: What is the maximum recommended final concentration of organic solvents in cell-based assays?
A3: The final concentration of the organic solvent in your cell culture medium should be kept to a minimum to avoid solvent-induced cytotoxicity or other off-target effects. As a general guideline:
-
DMSO: Typically, the final concentration should not exceed 0.5% (v/v), although some cell lines may tolerate up to 1%. It is always best to perform a solvent toxicity control experiment for your specific cell line.
-
Ethanol: The final concentration is generally kept below 0.5% (v/v).
Q4: My this compound precipitates when I dilute the stock solution into my aqueous buffer. What can I do?
A4: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several troubleshooting strategies:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay.
-
Use a Co-solvent: Incorporating a less toxic, water-miscible co-solvent can help maintain solubility.
-
Employ Surfactants: Low concentrations of non-ionic surfactants can aid in forming micelles that encapsulate the hydrophobic compound.
-
Utilize Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
Troubleshooting Guide: Enhancing Solubility
This guide provides detailed protocols and quantitative data to help you overcome common solubility challenges with this compound.
Initial Solubility Testing
Before proceeding with your main experiment, it is crucial to determine the approximate solubility of this compound in your chosen solvents.
Experimental Protocol:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into a clear vial.
-
Add a measured volume of the solvent (e.g., 100 µL of DMSO) to achieve a high starting concentration (e.g., 10 mg/mL).
-
Vortex the mixture thoroughly for 1-2 minutes.
-
Visually inspect the solution against a light source for any undissolved particles.
-
If the compound is fully dissolved, you can proceed with serial dilutions. If not, add more solvent incrementally and vortex until a clear solution is obtained to determine the saturation point.
Solubility Enhancement Techniques
Below are detailed methods for improving the aqueous solubility of this compound for your in vitro experiments.
1. Co-solvent Systems
Adding a water-miscible organic solvent can increase the solubility of hydrophobic compounds in aqueous solutions.
| Co-solvent | Typical Starting Concentration in Final Medium | Notes |
| Polyethylene Glycol 300 (PEG300) | 1 - 10% (v/v) | Generally well-tolerated by many cell lines. |
| Propylene Glycol | 1 - 5% (v/v) | Another commonly used and low-toxicity co-solvent. |
Experimental Protocol (Co-solvent Method):
-
Prepare your stock solution of this compound in DMSO or ethanol.
-
In a separate tube, prepare your final assay medium containing the desired concentration of the co-solvent (e.g., 5% PEG300).
-
While vortexing the medium containing the co-solvent, slowly add the stock solution of this compound to reach the final desired concentration.
2. Use of Surfactants
Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound.
| Surfactant | Typical Starting Concentration in Final Medium | Notes |
| Tween® 80 (Polysorbate 80) | 0.1 - 0.5% (v/v) | A non-ionic surfactant commonly used in biological assays. |
| Cremophor® EL | 0.1 - 0.5% (v/v) | Can be more effective but may have higher cytotoxicity. |
Experimental Protocol (Surfactant Method):
-
Prepare your stock solution of this compound in an organic solvent.
-
Prepare your final assay medium.
-
Add the surfactant (e.g., Tween® 80) to the assay medium and mix well.
-
Slowly add the stock solution of this compound to the medium containing the surfactant while vortexing.
3. Cyclodextrin (B1172386) Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their solubility in water.
| Cyclodextrin | Typical Starting Concentration | Notes |
| β-Cyclodextrin (β-CD) | 1 - 10 mM | Limited by its own aqueous solubility. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1 - 20 mM | More soluble and generally preferred for biological studies. |
Experimental Protocol (Cyclodextrin Method):
-
Prepare an aqueous solution of the cyclodextrin (e.g., 10 mM HP-β-CD) in your assay buffer or medium.
-
Add the powdered this compound directly to the cyclodextrin solution.
-
Stir or sonicate the mixture until the compound is dissolved. This may take some time as the complexation process occurs.
-
Filter the solution through a 0.22 µm filter to remove any undissolved particles before use.
Visualizing Experimental Workflows and Signaling Pathways
To aid in experimental design and understanding the potential mechanisms of action of this compound, the following diagrams are provided.
Potential Signaling Pathways Modulated by Kaurane (B74193) Diterpenoids
While the specific signaling pathways modulated by this compound are still under investigation, kaurane diterpenoids are known to exert anti-inflammatory and anti-cancer effects by targeting key cellular signaling cascades. The following diagrams illustrate these potential pathways.
References
Technical Support Center: Large-Scale Extraction of 2,16-Kauranediol
Welcome to the technical support center for the large-scale extraction of 2,16-Kauranediol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges encountered during the extraction and purification of this promising kaurane (B74193) diterpenoid from its natural sources, primarily Pteris multifida.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for extracting this compound?
A1: The primary documented natural source of this compound is the fern Pteris multifida. Other species of the Pteris genus have also been found to contain various kaurane diterpenoids and may be potential sources.
Q2: What are the main challenges in scaling up the extraction of this compound?
A2: Scaling up the extraction of this compound from a laboratory to a pilot or industrial scale presents several challenges. These include maintaining extraction efficiency, managing large volumes of solvents, ensuring the purity of the final product, and preventing the degradation of the target compound.[1][2] Low yields and the presence of structurally similar impurities are common issues.[3]
Q3: Which extraction methods are suitable for large-scale production?
A3: Several methods can be adapted for large-scale extraction of diterpenoids. Conventional methods like Soxhlet extraction are effective but can be time-consuming and require large amounts of solvent.[4] Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer faster extraction times and reduced solvent consumption, making them potentially more sustainable for larger scales.[5] Supercritical Fluid Extraction (SFE) with CO2 is an environmentally friendly option with high selectivity, though it requires a high initial investment.
Q4: How does the choice of solvent impact the extraction efficiency and purity?
A4: The choice of solvent is critical and depends on the polarity of this compound. Methanol (B129727) and ethanol (B145695) are commonly used for extracting diterpenoids due to their ability to extract a range of polar compounds. However, for large-scale operations, factors like cost, toxicity, and environmental impact must be considered. Solvent selection directly influences the extraction yield and the profile of co-extracted impurities, which will affect downstream purification steps.
Q5: What are the typical purification strategies for this compound on a large scale?
A5: Large-scale purification of this compound typically involves multi-step chromatographic techniques. Column chromatography using silica (B1680970) gel is a common initial step. For higher purity, preparative High-Performance Liquid Chromatography (prep-HPLC) can be employed. However, scaling up chromatography can be challenging in terms of solvent consumption and throughput.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Inefficient Extraction | - Optimize Solvent: Experiment with different solvent systems (e.g., methanol, ethanol, or mixtures with less polar solvents) to improve the solubility of this compound. - Increase Extraction Time/Temperature: For methods like Soxhlet or maceration, increasing the duration or temperature (while monitoring for degradation) can enhance yield. - Improve Mass Transfer: Ensure the plant material is ground to an optimal particle size to maximize surface area for solvent penetration. - Consider Advanced Techniques: Evaluate UAE or MAE to improve extraction efficiency. |
| Compound Degradation | - Temperature Control: Kaurane diterpenes can be sensitive to high temperatures. Avoid prolonged exposure to excessive heat during extraction and solvent evaporation. Use techniques like vacuum evaporation to lower the boiling point of the solvent. - pH Monitoring: The stability of diterpenoids can be pH-dependent. Ensure the pH of the extraction solvent is neutral or optimized to prevent degradation. |
| Losses During Purification | - Optimize Chromatography: Carefully select the stationary and mobile phases for column chromatography to ensure good separation and recovery. - Minimize Transfer Steps: Each transfer of the extract can lead to material loss. Streamline the workflow to reduce the number of steps. |
Problem 2: Poor Purity of the Final Product
| Possible Cause | Suggested Solution |
| Co-extraction of Impurities | - Solvent Selectivity: Use a solvent system that is more selective for this compound. A step-wise extraction with solvents of increasing polarity can help in fractionating the extract and removing some impurities. - Pre-extraction Wash: A pre-wash of the plant material with a non-polar solvent like hexane (B92381) can remove lipids and other non-polar impurities. |
| Ineffective Chromatographic Separation | - Optimize Chromatographic Conditions: For column chromatography, experiment with different solvent gradients, flow rates, and column packing materials. For prep-HPLC, optimizing the mobile phase composition and gradient is crucial for resolving closely eluting impurities. - Multi-step Purification: A single chromatographic step is often insufficient for high purity on a large scale. A combination of different chromatographic techniques (e.g., normal-phase followed by reversed-phase) may be necessary. |
| Presence of Structurally Similar Diterpenoids | - High-Resolution Chromatography: Utilize high-performance chromatographic techniques like prep-HPLC with optimized conditions to separate structurally similar compounds. - Crystallization: If the crude extract is sufficiently concentrated, crystallization can be a powerful and scalable purification method to isolate the desired compound from minor impurities. |
Experimental Protocols
Protocol 1: Large-Scale Solvent Extraction of this compound
-
Preparation of Plant Material:
-
Air-dry the aerial parts of Pteris multifida.
-
Grind the dried plant material to a coarse powder (e.g., 20-40 mesh).
-
-
Extraction:
-
Pack the powdered plant material into a large-scale percolator or a Soxhlet extractor.
-
Extract with methanol or 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v).
-
For percolation, allow the solvent to macerate the plant material for 24-48 hours before starting the percolation.
-
For Soxhlet extraction, run the apparatus for 24-48 hours.
-
-
Concentration:
-
Collect the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Protocol 2: Purification by Column Chromatography
-
Preparation of the Column:
-
Pack a large glass column with silica gel (60-120 mesh) using a slurry packing method with a non-polar solvent like hexane.
-
-
Sample Loading:
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding ethyl acetate (B1210297) or methanol.
-
Example gradient: Hexane -> Hexane:Ethyl Acetate (9:1 -> 1:1) -> Ethyl Acetate -> Ethyl Acetate:Methanol (9:1).
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate.
-
Analyze the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the fractions containing the pure compound and concentrate under reduced pressure.
-
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Logical troubleshooting guide for common extraction and purification problems.
References
- 1. Tips for scaling up liquid-liquid extraction processes in pilot plants [eureka.patsnap.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemmethod.com [chemmethod.com]
Technical Support Center: Optimizing 2,16-Kauranediol Yield from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction and purification of 2,16-Kauranediol from its natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound?
A1: this compound, also known as ent-kaurane-2β,16α-diol, is a kaurane-type diterpenoid that has been isolated from several plant species. The most well-documented sources are:
-
Euphorbia hirta : The whole plant, including stems, leaves, and roots, has been shown to contain this compound.[1][2][3]
-
Pteris cretica : This fern species, commonly known as the Cretan brake fern, is another known source. A glycoside of this compound has also been identified in its fronds, suggesting the presence of the aglycone form.[4]
Q2: What is the general strategy for extracting kaurane (B74193) diterpenoids like this compound?
A2: The general approach involves a multi-step process:
-
Extraction : The dried and powdered plant material is extracted with an appropriate organic solvent to create a crude extract.
-
Fractionation : The crude extract is then partitioned between immiscible solvents of varying polarities to separate compounds based on their polarity.
-
Chromatographic Purification : The resulting fractions are subjected to one or more chromatographic techniques to isolate the target compound, this compound.
Q3: Which solvents are most effective for the initial extraction?
A3: The choice of solvent depends on the polarity of the target compound. For this compound, which is a dihydroxylated diterpenoid, polar solvents are generally effective. Commonly used solvents include:
-
Ethanol (B145695) or Methanol (B129727) : These are frequently used for the initial extraction of diterpenoids from plant material.[2]
-
Aqueous Ethanol (e.g., 70%) : This can also be effective and is sometimes used for extracting glycosylated forms of diterpenoids.
-
Chloroform (B151607) : While less polar than alcohols, chloroform can also be used, particularly in a Soxhlet extraction setup.
Q4: What are the common challenges in purifying this compound?
A4: Researchers may encounter several challenges, including:
-
Low Yield : this compound is often present in low concentrations in the plant material.
-
Co-elution of Structurally Similar Compounds : The crude extract contains a complex mixture of other diterpenoids and secondary metabolites with similar polarities, making separation difficult.
-
Compound Degradation : Diterpenoids can be sensitive to heat and acidic or basic conditions, which may be encountered during extraction and purification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Crude Extract | 1. Inefficient extraction method. 2. Inappropriate solvent selection. 3. Poor quality of plant material. | 1. Increase extraction time or use a more exhaustive method like Soxhlet extraction. Consider ultrasound-assisted extraction to improve efficiency. 2. Use a more polar solvent like ethanol or methanol for this compound. 3. Ensure the plant material is properly dried, powdered, and stored to prevent degradation of secondary metabolites. |
| Difficulty in Separating this compound from other Compounds | 1. Co-elution with other diterpenoids of similar polarity. 2. Overloading of the chromatography column. | 1. Employ a multi-step chromatographic approach. Start with a less selective technique like vacuum liquid chromatography (VLC) for initial fractionation, followed by high-resolution methods like flash chromatography or preparative HPLC. 2. Use a smaller sample load on the column and optimize the solvent gradient for better resolution. |
| Broad or Tailing Peaks in Chromatography | 1. Poor column packing. 2. Inappropriate solvent system. 3. Sample insolubility in the mobile phase. | 1. Ensure the column is packed uniformly to avoid channeling. 2. Adjust the polarity of the mobile phase. A small amount of a polar modifier (e.g., methanol in a dichloromethane (B109758) mobile phase) can sometimes improve peak shape. 3. Dissolve the sample in a small amount of a strong solvent and then dilute it with the mobile phase before loading onto the column. |
| Suspected Degradation of the Target Compound | 1. Exposure to high temperatures during solvent evaporation. 2. Use of harsh acidic or basic conditions. | 1. Use a rotary evaporator at a low temperature to remove solvents. 2. Maintain neutral pH conditions throughout the extraction and purification process unless a specific step requires otherwise. |
Data Presentation: Extraction Methods and Yields
The following table summarizes extraction parameters and reported yields for kaurane diterpenoids from Euphorbia hirta and Pteris cretica. Note that specific yields for this compound are often not reported, and the data provided is for related compounds, offering an estimate of what can be expected.
| Plant Source | Plant Part | Extraction Solvent | Chromatographic Methods | Compound Isolated | Starting Material | Yield | Reference |
| Euphorbia hirta | Whole plant (dry) | Ethanol | MCI-gel CHP 20P, Silica (B1680970) gel, Sephadex LH-20 | 2β,16α-dihydroxy-ent-kaurane (this compound) and related diterpenoids | 4.0 kg | Not explicitly stated for this compound, but 2 mg and 3 mg for related compounds. | |
| Pteris cretica | Aerial parts | 70% Aqueous Ethanol | Thin-layer, normal-phase column, and reversed-phase semi-preparative column chromatography | Pterosins (sesquiterpenoids) and other diterpenoids | 5 kg | Not specified for diterpenoids. | |
| Pteris cretica | Whole plant (dry) | Chloroform (Soxhlet) | Column chromatography over silica gel | New maleates (bioassay-guided) | 1 kg | Not applicable. |
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound from Euphorbia hirta
This protocol is adapted from the methodology described by Yan et al. (2011).
1. Plant Material Preparation:
-
Collect fresh whole plants of Euphorbia hirta.
-
Wash the plant material thoroughly to remove any soil and debris.
-
Air-dry the plants in the shade until they are brittle.
-
Grind the dried plant material into a coarse powder.
2. Extraction:
-
Macerate the dried powder (e.g., 4.0 kg) with ethanol (e.g., 3 x 25 L) at room temperature overnight for each extraction cycle.
-
Filter the extract after each cycle and combine the filtrates.
-
Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Fractionation:
-
Partition the crude extract between ethyl acetate (B1210297) (EtOAc) and water.
-
Separate the layers and concentrate the EtOAc layer to yield the primary fraction for further purification.
4. Chromatographic Purification:
-
Step 1: MCI-gel Chromatography:
-
Subject the EtOAc fraction to column chromatography on MCI-gel CHP 20P.
-
Elute with a gradient of methanol in water (e.g., starting with 90% methanol-water) followed by 100% methanol.
-
-
Step 2: Silica Gel Chromatography:
-
Further, purify the fractions containing the diterpenoids by repeated column chromatography on silica gel.
-
Use a gradient of ethyl acetate in petroleum ether as the mobile phase.
-
-
Step 3: Sephadex LH-20 Chromatography:
-
For final purification, use a Sephadex LH-20 column with 100% methanol as the eluent to remove smaller impurities.
-
5. Analysis and Identification:
-
Monitor the fractions at each stage using Thin Layer Chromatography (TLC).
-
Characterize the pure compound using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).
Mandatory Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Troubleshooting logic for low yield of this compound.
References
stability issues of 2,16-Kauranediol in solution
Welcome to the technical support center for 2,16-Kauranediol. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: this compound, like other ent-kaurane diterpenoids, is susceptible to degradation under certain conditions. The primary concerns are oxidation, sensitivity to acidic environments, and potential degradation from exposure to light and elevated temperatures. These factors can lead to the formation of impurities and a decrease in the active concentration of the compound.
Q2: What are the likely degradation products of this compound?
A2: While specific degradation pathways for this compound are not extensively documented, based on the behavior of similar kaurane (B74193) diterpenes, degradation is likely to involve oxidation of the hydroxyl groups, potentially forming corresponding ketones or aldehydes.[1] Additionally, the loss of methyl groups has been observed in related compounds.
Q3: How should I prepare and store stock solutions of this compound?
A3: Due to its poor aqueous solubility, this compound should be dissolved in an appropriate organic solvent such as DMSO or ethanol (B145695) to prepare a concentrated stock solution. For short-term storage (1-2 weeks), refrigerated temperatures (2-8°C) are recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize freeze-thaw cycles. Solutions should be protected from light by using amber vials or by wrapping the container in foil.
Q4: Can I use aqueous buffers to dilute my this compound stock solution for cell-based assays?
A4: Yes, but with caution. Direct dilution of a concentrated organic stock solution into an aqueous buffer can cause the compound to precipitate. To avoid this, it is recommended to perform serial dilutions. When preparing working solutions, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5% for most cell lines). The pH of the final solution should be maintained close to neutral (pH 7.0-7.4) to minimize acid-catalyzed degradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity in experiments.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in stock or working solution. | 1. Prepare fresh stock and working solutions. 2. Verify the purity and concentration of the stock solution using an appropriate analytical method such as HPLC-UV. 3. Protect solutions from light and store at the recommended temperature. |
| Precipitation of the compound upon dilution in aqueous media. | 1. Visually inspect the working solution for any precipitate. 2. Decrease the final concentration of this compound. 3. Increase the percentage of co-solvent if experimentally permissible, or consider using a formulation aid like cyclodextrin. |
| Interaction with components of the experimental medium. | 1. Evaluate the stability of this compound in your specific cell culture medium or assay buffer over the time course of the experiment. |
Issue 2: Appearance of unknown peaks in analytical chromatograms.
| Possible Cause | Troubleshooting Step |
| Oxidative degradation. | 1. Degas solvents before preparing solutions. 2. Consider adding an antioxidant, such as BHT (butylated hydroxytoluene), to the stock solution, ensuring it does not interfere with the experiment. |
| Acid- or base-catalyzed degradation. | 1. Ensure the pH of all solutions is controlled and maintained within a stable range (ideally pH 6-8). |
| Photodegradation. | 1. Conduct all manipulations of the compound and its solutions under low-light conditions. 2. Use amber glass vials or light-blocking tubes for storage and during experiments. |
Data on Solution Stability of this compound (Hypothetical Data)
The following tables present hypothetical data based on the expected stability profile of a kaurane diterpenoid diol. This data is for illustrative purposes to guide experimental design.
Table 1: Effect of pH on the Stability of this compound (10 µM in 10% Ethanol/Aqueous Buffer) at 25°C over 24 hours.
| pH | % Remaining this compound |
| 3.0 | 75% |
| 5.0 | 92% |
| 7.4 | 99% |
| 9.0 | 96% |
Table 2: Effect of Temperature on the Stability of this compound (10 µM in pH 7.4 Buffer with 10% Ethanol) over 7 days.
| Temperature | % Remaining this compound |
| 4°C | 98% |
| 25°C (Room Temperature) | 91% |
| 37°C | 82% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[2][3][4][5]
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol (B129727) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 48 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 48 hours.
-
Thermal Degradation: Place the solid compound in an oven at 70°C for 7 days. Also, incubate a stock solution in methanol at 60°C for 7 days.
-
Photodegradation: Expose a solution of the compound to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.
-
Analysis: Analyze all samples by a validated HPLC method to determine the percentage of degradation and to observe the formation of any degradation products.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Logical troubleshooting flow for inconsistent experimental results.
References
Technical Support Center: Overcoming Resistance to Kaurane Diterpenoids in Cancer Cells
Welcome to the technical support center for researchers investigating the anticancer properties of kaurane (B74193) diterpenoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on overcoming drug resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for anticancer kaurane diterpenoids like Oridonin (B1677485)?
A1: Kaurane diterpenoids, such as Oridonin, exert their anticancer effects through multiple pathways.[1] The primary mechanisms include the induction of apoptosis (programmed cell death), autophagy, and cell cycle arrest.[2][3] These compounds interfere with various signaling pathways crucial for cancer cell proliferation, survival, and migration.[2] Key modulated pathways include PI3K/Akt/mTOR, JAK/STAT, and MAPK signaling.[3][4][5]
Q2: My cancer cell line is showing reduced sensitivity to a kaurane diterpenoid. What are the likely resistance mechanisms?
A2: Resistance to kaurane diterpenoids can develop through several mechanisms. The most commonly implicated are:
-
Overexpression of drug efflux pumps: Proteins like P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-associated Protein 1 (MRP1) can actively transport kaurane diterpenoids out of the cell, lowering their intracellular concentration and thus their efficacy.[2][6]
-
Alterations in signaling pathways: Cancer cells can develop mutations or alter the expression of proteins in apoptotic and autophagic pathways, making them less susceptible to drug-induced cell death.[2]
-
Activation of pro-survival pathways: Upregulation of survival signaling, such as the PI3K/Akt and STAT3 pathways, can counteract the cytotoxic effects of the treatment.[2]
Q3: How can I determine if my cancer cell line has developed resistance to a kaurane diterpenoid?
A3: Resistance is typically quantified by a significant increase in the half-maximal inhibitory concentration (IC50) value compared to the parental (sensitive) cell line. You can determine the IC50 by performing a cell viability assay, such as the MTT or resazurin (B115843) reduction assay, across a range of drug concentrations. A substantial fold-change in the IC50 value of the treated line versus the parental line indicates the development of resistance.[2]
Q4: What strategies can I employ in my experiments to overcome resistance to kaurane diterpenoids?
A4: Several strategies can be tested to overcome resistance:
-
Combination Therapy: Using the kaurane diterpenoid in combination with other chemotherapeutic agents (e.g., cisplatin (B142131), doxorubicin) can have synergistic effects and re-sensitize resistant cells.[3][7][8]
-
Targeting Efflux Pumps: Co-administration with inhibitors of P-gp or MRP1 can increase the intracellular concentration of the kaurane diterpenoid.[2]
-
Modulating Signaling Pathways: The use of inhibitors for pro-survival pathways like PI3K/Akt can enhance the pro-apoptotic effects of kaurane diterpenoids.[2]
-
Using Kaurane Diterpenoid Analogs: Researchers have synthesized numerous derivatives of compounds like Oridonin that exhibit improved potency and a greater ability to overcome resistance.[3]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Optimize seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. |
| Drug Dilution Inaccuracy | Prepare fresh serial dilutions for each experiment. Verify the concentration of your stock solution. |
| Incubation Time Variation | Use a consistent incubation time for all experiments (e.g., 48 or 72 hours). |
| Contamination | Regularly check cell cultures for microbial contamination. |
Problem 2: Loss of resistance in the developed resistant cell line.
| Possible Cause | Troubleshooting Step |
| Discontinuation of Drug Pressure | To maintain the resistant phenotype, continuously culture the cells in the presence of a low concentration of the kaurane diterpenoid (e.g., the IC10 or IC20 of the resistant line). |
| Clonal Variability | Resistance may be lost due to the overgrowth of more rapidly dividing, less-resistant clones. Consider re-cloning the resistant population to isolate highly resistant single-cell clones. |
| Number of Passages | High passage numbers can lead to phenotypic drift. It is advisable to use cells from an early-passage frozen stock of the resistant line for critical experiments. |
Problem 3: No synergistic effect observed in combination therapy experiments.
| Possible Cause | Troubleshooting Step |
| Inappropriate Drug Ratio | The synergistic effect is often dependent on the ratio of the two drugs. Perform experiments with a range of concentration ratios to identify the optimal synergistic combination. |
| Incorrect Dosing Schedule | The timing of drug administration can be critical. Investigate sequential versus simultaneous administration of the kaurane diterpenoid and the combination drug. |
| Cell Line Specificity | The synergistic effect may be cell-line specific. The underlying mechanism of resistance in your cell line may not be susceptible to the chosen combination. Consider using a different combination agent. |
Quantitative Data Summary
The following tables summarize the cytotoxic activity of various kaurane diterpenoids in different cancer cell lines.
Table 1: IC50 Values of Oridonin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/ml) |
| HL60 | Leukemia | 3.9 |
| K562 | Leukemia | 4.3 |
| SHEEC | Esophageal Cancer | 15.4 |
| Eca109 | Esophageal Cancer | 15.1 |
| TE1 | Esophageal Cancer | 4.0 |
| BGC823 | Gastric Cancer | 7.6 |
| SGC7901 | Gastric Cancer | 12.3 |
| HT29 | Colon Cancer | 13.6 |
| HCT | Colon Cancer | 14.5 |
| Bel7402 | Liver Cancer | 15.2 |
| HepG2 | Liver Cancer | 7.1 |
| PC3 | Pancreatic Cancer | 11.3 |
| A549 | Lung Cancer | 18.6 |
| MCF7 | Breast Cancer | 18.4 |
| Hela | Uterine Cervix Cancer | 13.7 |
| Data extracted from a study on the inhibitory effect of Oridonin on the growth of fifteen human cancer cell lines.[9] |
Table 2: Reversal of Cisplatin Resistance by Oridonin
| Cell Line | Treatment | Cisplatin IC50 (µM) | Resistance Fold Reversal |
| SGC7901/DDP | DDP alone | 34.71 | - |
| (Cisplatin-Resistant | DDP + 10 µM Oridonin | 27.87 | 1.25 |
| Gastric Cancer) | DDP + 20 µM Oridonin | 14.29 | 2.43 |
| A2780/DDP | DDP alone | 50.97 | - |
| (Cisplatin-Resistant | DDP + 20 µM Oridonin | 26.12 | 1.95 |
| Ovarian Cancer) | |||
| SKOV3/DDP | DDP alone | 135.20 | - |
| (Cisplatin-Resistant | DDP + 20 µM Oridonin | 73.00 | 1.85 |
| Ovarian Cancer) | |||
| Data compiled from studies on Oridonin's effect on cisplatin-resistant gastric and ovarian cancer cells.[6][8] |
Experimental Protocols
Protocol 1: Development of a Kaurane Diterpenoid-Resistant Cancer Cell Line
This protocol describes a method for generating a resistant cell line by continuous exposure to increasing concentrations of a kaurane diterpenoid (e.g., Oridonin).
-
Determine the initial IC50: Perform an MTT assay to determine the IC50 of the parental cell line to the chosen kaurane diterpenoid.
-
Initial Exposure: Culture the parental cells in a medium containing the kaurane diterpenoid at a concentration equal to the IC50.
-
Monitor Cell Viability: Initially, significant cell death is expected. Monitor the culture daily. When a small population of surviving cells begins to proliferate and reaches 70-80% confluency, passage the cells.
-
Incremental Dose Escalation: Once the cells are stably proliferating at the initial concentration, increase the drug concentration in the medium by a factor of 1.5 to 2.
-
Repeat and Stabilize: Repeat step 3 and 4, gradually increasing the drug concentration. This process can take several months.
-
Characterize the Resistant Line: Once the cells are able to proliferate in a significantly higher drug concentration (e.g., 5-10 times the initial IC50), characterize the new resistant cell line. Confirm the shift in IC50 via an MTT assay and investigate the underlying resistance mechanisms (e.g., by Western blot for P-gp).
-
Cryopreservation: Freeze aliquots of the resistant cells at various stages of development.
Protocol 2: Western Blot for P-glycoprotein (P-gp) Expression
This protocol is for assessing the expression of the P-gp drug efflux pump, a common mechanism of resistance.
-
Cell Lysis: Lyse an equal number of parental and resistant cells (approximately 1 x 10^6) with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an 8% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-gp (e.g., monoclonal antibody C219) overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody for a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the P-gp band intensity to the loading control to compare expression levels between parental and resistant cells.
Protocol 3: Flow Cytometry for Apoptosis using Annexin V/PI Staining
This protocol allows for the quantification of apoptosis induced by kaurane diterpenoids.
-
Cell Treatment: Seed cells (1-5 x 10^5) and treat with the kaurane diterpenoid at the desired concentration and for the desired time. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry immediately (within 1 hour).
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Workflow for developing a kaurane diterpenoid-resistant cell line.
Caption: Oridonin inhibits the pro-survival PI3K/Akt signaling pathway.
Caption: Oridonin suppresses the JAK2/STAT3 pathway to overcome chemoresistance.
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. benchchem.com [benchchem.com]
- 3. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oridonin inhibits aberrant AKT activation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin induces apoptosis and reverses drug resistance in cisplatin resistant human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic combination therapy of lung cancer using lipid-layered cisplatin and oridonin co-encapsulated nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oridonin effectively reverses cisplatin drug resistance in human ovarian cancer cells via induction of cell apoptosis and inhibition of matrix metalloproteinase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 2,16-Kauranediol Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2,16-Kauranediol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A prevalent method for the synthesis of this compound involves a two-step process starting from the readily available precursor, ent-kaur-16-ene. The first step is the epoxidation of the exocyclic double bond at the C16 position to form ent-16,17-epoxykauran-2-ol. This is followed by the regioselective ring-opening of the epoxide to yield the desired this compound. The hydroxyl group at C2 can be present in the starting material or introduced earlier in the synthesis.
Q2: What are the critical factors for achieving a high yield in the epoxidation step?
The choice of oxidizing agent and reaction conditions are crucial for a successful epoxidation. Mild epoxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used. Key factors to consider for optimal yield and minimizing side reactions include:
-
Reaction Temperature: Maintaining a low temperature (typically 0 °C to room temperature) is essential to prevent over-oxidation and decomposition of the product.
-
Stoichiometry: A slight excess of the epoxidizing agent (1.1 to 1.5 equivalents) is often used to ensure complete conversion of the starting alkene.
-
Solvent: An inert solvent, such as dichloromethane (B109758) (DCM) or chloroform, is recommended.
Q3: What are the potential side products during the synthesis of this compound?
Several side products can form during the synthesis, complicating the purification process. During epoxidation, over-oxidation can lead to the formation of unwanted byproducts. The subsequent ring-opening of the epoxide can also result in the formation of diastereomers other than the desired this compound, depending on the reaction conditions and the stereochemistry of the starting material.
Q4: How can I effectively purify this compound from the reaction mixture?
Purification of this compound typically involves chromatographic techniques. Due to the presence of diastereomers and other closely related impurities, a multi-step purification strategy may be necessary.[1] This can include:
-
Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for the initial purification. A gradient elution system with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a polar solvent (e.g., ethyl acetate (B1210297) or acetone) is commonly employed.
-
Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound, reversed-phase preparative HPLC is often required to separate closely related diastereomers.[1]
Q5: What analytical techniques are used to characterize this compound and identify impurities?
The structure and purity of this compound are typically confirmed using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure and stereochemistry of the molecule.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product and to quantify any impurities.
Troubleshooting Guides
Problem 1: Low Yield of ent-16,17-epoxykauran-2-ol in the Epoxidation Step
| Potential Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding a fresh portion of the epoxidizing agent. |
| Decomposition of the product | Maintain a low reaction temperature (0 °C) and avoid prolonged reaction times. |
| Sub-optimal pH | For some epoxidation reactions, buffering the reaction mixture with a mild base like sodium bicarbonate can improve yields by neutralizing acidic byproducts. |
| Poor quality of reagents | Use freshly prepared or purified epoxidizing agent and anhydrous solvents. |
Problem 2: Formation of Multiple Products during Epoxide Ring-Opening
| Potential Cause | Suggested Solution |
| Lack of regioselectivity | The choice of nucleophile and catalyst for the ring-opening is critical. For the formation of the 16-hydroxy product, a soft nucleophile is generally preferred. The use of a Lewis acid catalyst can influence the regioselectivity. |
| Formation of diastereomers | The stereochemical outcome of the ring-opening is dependent on the reaction mechanism (SN1 vs. SN2). Acid-catalyzed ring-opening often proceeds through a carbocation-like intermediate, which can lead to a mixture of diastereomers. Base-catalyzed ring-opening typically proceeds via an SN2 mechanism, leading to inversion of stereochemistry at the site of nucleophilic attack. |
| Rearrangement of the kaurane (B74193) skeleton | Strong acidic conditions can sometimes lead to skeletal rearrangements. Use mild acidic conditions or consider an alternative non-acidic method for the ring-opening. |
Problem 3: Difficulty in Purifying this compound
| Potential Cause | Suggested Solution |
| Co-elution of diastereomers | Optimize the mobile phase for silica gel chromatography. If co-elution persists, use preparative HPLC with a C18 column and a suitable mobile phase (e.g., acetonitrile/water or methanol/water gradient) for better separation.[1] |
| Presence of unreacted starting material | If the starting material has a similar polarity to the product, ensure the reaction goes to completion. If separation is still difficult, consider a chemical modification of the unreacted starting material to alter its polarity before chromatography. |
| Oily product that is difficult to handle | Try to crystallize the product from a suitable solvent system. This can significantly improve the purity. |
Experimental Protocols
Protocol 1: Synthesis of ent-16,17-epoxykauran-2-ol
This protocol describes a general procedure for the epoxidation of ent-kaur-16-en-2-ol.
-
Preparation: Dissolve ent-kaur-16-en-2-ol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Reaction: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ent-16,17-epoxykauran-2-ol. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Epoxide Ring-Opening
This protocol provides a general method for the acid-catalyzed ring-opening of ent-16,17-epoxykauran-2-ol.
-
Preparation: Dissolve the crude or purified ent-16,17-epoxykauran-2-ol (1.0 eq) in a suitable solvent such as acetone (B3395972) or tetrahydrofuran (B95107) (THF).
-
Reaction: Add a dilute aqueous solution of a mild acid (e.g., 0.1 M perchloric acid or p-toluenesulfonic acid) dropwise to the stirred solution at room temperature.
-
Monitoring: Monitor the reaction by TLC until the epoxide is consumed.
-
Work-up: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate.
-
Isolation: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude this compound by column chromatography on silica gel followed by preparative HPLC if necessary to separate diastereomers.
Data Presentation
Table 1: Troubleshooting Summary for Low Yield in this compound Synthesis
| Problem | Step | Potential Cause | Recommended Action |
| Low Yield | Epoxidation | Incomplete reaction | Increase reaction time or add more epoxidizing agent. |
| Product decomposition | Maintain low temperature (0 °C). | ||
| Low Yield | Ring-Opening | Formation of byproducts | Use milder acidic conditions. |
| Incomplete reaction | Ensure sufficient reaction time. | ||
| Poor Purity | Purification | Co-elution of isomers | Optimize chromatography conditions or use preparative HPLC. |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Enhancing the Bioavailability of Hydrophobic Diterpenoids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the oral bioavailability of hydrophobic diterpenoids.
Frequently Asked Questions (FAQs)
Q1: Why do many hydrophobic diterpenoids exhibit low oral bioavailability?
A1: The low oral bioavailability of numerous hydrophobic diterpenoids is often a result of several factors:
-
Poor Aqueous Solubility: Due to their lipophilic nature, these compounds do not readily dissolve in the aqueous environment of the gastrointestinal (GI) tract, which is a critical step for absorption.[1]
-
Enzymatic Degradation: Diterpenoids can be broken down by enzymes in the GI tract, which reduces the quantity of the active compound that is available for absorption.[1]
-
P-glycoprotein (P-gp) Efflux: Some diterpenoids are substrates for the P-glycoprotein efflux pump. This transporter actively pumps the absorbed compounds back into the intestinal lumen, thus limiting their systemic absorption.[1][2]
-
First-Pass Metabolism: After absorption, the drug is transported to the liver via the portal vein, where it can be extensively metabolized before reaching systemic circulation.[3]
Q2: What are the most common strategies to enhance the oral bioavailability of hydrophobic diterpenoids?
A2: Several formulation strategies have proven effective in enhancing the oral bioavailability of hydrophobic diterpenoids. These include:
-
Solid Dispersions: This technique involves dispersing the hydrophobic drug in a hydrophilic carrier to improve its dissolution rate and, consequently, its bioavailability.
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as emulsions, liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can enhance the solubility and absorption of lipophilic drugs. These systems can also facilitate lymphatic transport, which helps to bypass first-pass metabolism.
-
Nanotechnology-Based Formulations: Encapsulating diterpenoids in nanoparticles can protect them from degradation, improve their solubility, and enhance their absorption.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.
Q3: How do I select the most appropriate bioavailability enhancement technique for my specific diterpenoid?
A3: The choice of technique depends on the physicochemical properties of your diterpenoid, the desired release profile, and the specific challenges you are facing (e.g., poor solubility, extensive metabolism). A systematic approach is recommended:
-
Characterize your diterpenoid: Determine its solubility in various solvents, LogP, melting point, and crystalline structure.
-
Pre-formulation studies: Screen various excipients and carriers for their ability to solubilize your compound.
-
Feasibility studies: Prepare small batches of different formulations (e.g., solid dispersions, nanoparticles) and evaluate their in vitro performance, such as dissolution rate and stability.
-
In vivo evaluation: Based on promising in vitro results, select the best formulations for pharmacokinetic studies in an appropriate animal model.
Troubleshooting Guides
Issue 1: Low Drug Loading in Nanoparticle Formulations
-
Problem: You are achieving low drug loading (<5%) in your nanoparticle formulation.
-
Possible Cause & Troubleshooting Steps:
-
Poor solubility of the diterpenoid in the organic solvent used for nanoparticle preparation:
-
Solution: Screen a panel of organic solvents to find one that better solubilizes your diterpenoid.
-
-
Poor affinity of the drug for the polymer matrix:
-
Solution: Experiment with different polymers that have a higher affinity for your diterpenoid.
-
-
Drug precipitation during nanoparticle formation:
-
Solution: Optimize the formulation and process parameters. This may involve adjusting the drug-to-polymer ratio, the solvent-to-antisolvent ratio, or the mixing speed.
-
-
Issue 2: Physical Instability of Solid Dispersions (e.g., crystallization over time)
-
Problem: Your amorphous solid dispersion recrystallizes during storage, leading to decreased dissolution rates.
-
Possible Cause & Troubleshooting Steps:
-
The chosen polymer does not sufficiently inhibit drug crystallization:
-
Solution: Select a polymer with a higher glass transition temperature (Tg) or one that has specific molecular interactions (e.g., hydrogen bonding) with your diterpenoid.
-
-
High drug loading:
-
Solution: Reduce the drug-to-carrier ratio in the formulation.
-
-
Inappropriate storage conditions:
-
Solution: Store the solid dispersion in a low-humidity environment and at a temperature well below its Tg.
-
-
Issue 3: High Variability in In Vivo Pharmacokinetic Data
-
Problem: You are observing large inter-animal variability in the plasma concentrations of your diterpenoid after oral administration.
-
Possible Cause & Troubleshooting Steps:
-
Inconsistent formulation performance:
-
Solution: Ensure your formulation is robust and reproducible. Characterize each batch thoroughly for particle size, drug content, and in vitro release.
-
-
Physiological variability in the animal model:
-
Solution: Ensure that the animals are of a similar age and weight, and that they have been fasted for a consistent period before dosing.
-
-
Issues with the dosing procedure:
-
Solution: Refine your oral gavage technique to ensure consistent and accurate administration of the formulation.
-
-
Data Presentation: Bioavailability Enhancement of Selected Diterpenoids
The following tables summarize quantitative data on the enhancement of oral bioavailability for several hydrophobic diterpenoids using various formulation strategies.
Table 1: Paclitaxel (B517696) Bioavailability Enhancement
| Formulation | Animal Model | Fold Increase in Bioavailability (Compared to Oral Solution) | Reference |
| Glycyrrhizic Acid Micelles | Rats | ~6-fold | |
| Lipid Nanocapsules | Rats | ~3-fold | |
| Nanosponges | Rats | 2.5-fold | |
| Solid Dispersion Granules | Dogs | 1.32-fold (relative to Oraxol™) |
Table 2: Docetaxel Bioavailability Enhancement
| Formulation | Animal Model | Fold Increase in Bioavailability (Compared to Oral Solution) | Reference |
| Microemulsion | Rats | ~5.2-fold | |
| Lecithin-based Nanoparticles | Rats | 3.65-fold | |
| Vitamin E-TPGS Nanoparticles | Not Specified | 21-fold (compared to IV Docetaxel) | |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Not Specified | 12.5% absolute bioavailability |
Table 3: Tanshinone IIA Bioavailability Enhancement
| Formulation | Animal Model | Fold Increase in Bioavailability (Compared to Pure Drug) | Reference |
| Solid Dispersion with Low-Molecular-Weight Chitosan | Not Specified | 1.17-fold | |
| Solid Dispersion with Porous Silica | Rats | ~2.9-fold | |
| Hydroxypropyl-β-Cyclodextrin Inclusion Complex | Rats | 3.42 to 3.71-fold |
Table 4: Ginkgolide B Bioavailability Enhancement
| Formulation | Animal Model | Fold Increase in Bioavailability (Compared to Commercial Extract) | Reference |
| Liposomal Formulation (Ginkgosome) | Humans | 1.9-fold | |
| Self-Emulsifying Drug Delivery System (SEDDS) | Dogs | 1.56-fold |
Experimental Protocols
Protocol 1: Preparation of Paclitaxel-Loaded Nanoparticles by Nanoprecipitation
This protocol is a generalized procedure based on common methods for preparing polymeric nanoparticles.
-
Materials: Paclitaxel, Poly(lactic-co-glycolic acid) (PLGA), Poly(vinyl alcohol) (PVA), Acetone, Deionized water.
-
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of paclitaxel and PLGA in acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 0.05% w/v).
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.
-
Solvent Evaporation: Continue stirring for several hours (e.g., 5 hours at 50°C) to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water twice to remove any unencapsulated drug and excess surfactant.
-
Drying: Lyophilize the washed nanoparticles to obtain a dry powder.
-
Protocol 2: Preparation of Tanshinone IIA Solid Dispersion by Solvent Evaporation
This protocol is a generalized procedure based on common methods for preparing solid dispersions.
-
Materials: Tanshinone IIA, Hydrophilic carrier (e.g., PVP K-30, Poloxamer 407, porous silica), Common solvent (e.g., methanol, ethanol).
-
Procedure:
-
Dissolution: Dissolve both tanshinone IIA and the hydrophilic carrier in a common solvent.
-
Solvent Evaporation: Evaporate the solvent under vacuum using a rotary evaporator to form a solid mass.
-
Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried mass using a mortar and pestle, and then pass it through a sieve of appropriate mesh size to obtain a uniform powder.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for conducting an oral pharmacokinetic study in rats.
-
Animals: Male Sprague-Dawley rats (or other appropriate strain).
-
Procedure:
-
Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the rats overnight (12-18 hours) before dosing, with free access to water.
-
Dosing: Administer the diterpenoid formulation orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (e.g., from the tail vein or retro-orbital plexus) into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of the diterpenoid in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using appropriate software.
-
Mandatory Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of hydrophobic diterpenoids.
Caption: Troubleshooting workflow for addressing low oral bioavailability of hydrophobic diterpenoids.
References
Technical Support Center: Strategies to Reduce the Toxicity of ent-Kaurane Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ent-kaurane compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on strategies to mitigate the toxicity of these potent bioactive molecules.
Frequently Asked Questions (FAQs)
Q1: My ent-kaurane compound shows high cytotoxicity in both cancer and normal cell lines. How can I improve its selectivity?
A1: A common challenge with potent bioactive compounds like ent-kaurane diterpenoids is achieving a favorable therapeutic window. High cytotoxicity against normal cells can limit therapeutic potential. A primary strategy to enhance selectivity is through chemical modification of the ent-kaurane scaffold. Two effective approaches are:
-
Glycosylation: The addition of sugar moieties to the molecule. This can increase the hydrophilicity of the compound, which may alter its cellular uptake and distribution, potentially reducing its effect on non-target cells. Glycosylation can also protect the organism from the toxicity of the aglycone.[1]
-
Esterification: The conversion of carboxylic acid or hydroxyl groups into esters. This can modulate the lipophilicity and steric hindrance of the compound, influencing its interaction with cellular targets and metabolic pathways.
Both modifications can alter the compound's pharmacokinetic and pharmacodynamic properties, leading to improved selectivity. It is recommended to synthesize a series of derivatives and screen them against both cancer and a panel of normal cell lines to identify candidates with the best selectivity index.
Q2: I am observing significant off-target toxicity in my experiments. What are the likely cellular mechanisms?
A2: The cytotoxicity of many ent-kaurane diterpenoids, especially those containing an α,β-unsaturated ketone moiety, is often linked to the induction of oxidative stress. This is primarily caused by:
-
Generation of Reactive Oxygen Species (ROS): These compounds can lead to an increase in intracellular ROS levels, which can damage cellular components like DNA, proteins, and lipids.
-
Depletion of Glutathione (GSH): ent-Kaurane compounds can react with and deplete the intracellular antioxidant glutathione, impairing the cell's ability to neutralize ROS and leading to a state of oxidative stress.[2]
While these mechanisms are effective in killing cancer cells, they can also impact normal cells, leading to off-target toxicity. The selectivity of these compounds often relies on the fact that cancer cells typically have a higher basal level of oxidative stress and may be more vulnerable to further ROS induction.
Q3: What are the key structural features of ent-kaurane compounds that contribute to their cytotoxicity?
A3: Structure-activity relationship studies have identified several key features:
-
α,β-Unsaturated Ketone Moiety: This is a common structural unit in many cytotoxic ent-kaurane diterpenoids and is considered a primary active center for this activity.[2]
-
Exo-methylene Group: The exocyclic double bond at C-16 is often considered crucial for interaction with molecular targets.
-
Oxygenation Pattern: The presence and position of hydroxyl, acetyl, and other oxygen-containing groups on the tetracyclic skeleton can significantly influence the compound's bioactivity and cytotoxicity.
Modifying these features is a key strategy for modulating the compound's toxicological profile.
Troubleshooting Guides
Problem: High Cytotoxicity in Normal Cell Lines
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| The parent ent-kaurane compound has a narrow therapeutic window. | Chemical Modification: Synthesize derivatives through glycosylation or esterification to alter the compound's physicochemical properties. | Reduced cytotoxicity in normal cell lines while potentially maintaining or even enhancing activity against cancer cells, leading to an improved selectivity index. |
| The compound is causing excessive oxidative stress in normal cells. | Co-administration with Antioxidants: In in vitro models, test the effect of co-administering antioxidants like N-acetylcysteine (NAC) to see if it mitigates the toxicity in normal cells. | A decrease in cytotoxicity in the presence of an antioxidant would confirm that oxidative stress is a major contributor to the observed toxicity. |
| The experimental concentration is too high. | Dose-Response Curve: Perform a detailed dose-response analysis on a panel of both cancer and normal cell lines to determine the IC50 values and identify a concentration range with optimal selectivity. | Identification of a therapeutic window where the compound is effective against cancer cells with minimal impact on normal cells. |
Quantitative Data Summary
The following tables summarize the cytotoxicity data for selected ent-kaurane compounds and their derivatives against various cell lines. This data can help in selecting appropriate compounds and modification strategies.
Table 1: Cytotoxicity (IC50, µM) of Oridonin (B1677485) and its Derivatives
| Compound | HCT-116 (Colon Cancer) | BEL-7402 (Liver Cancer) | Normal Cell Line (e.g., C3A) | Reference |
| Oridonin | ~15 | 7.5 | No significant effect | [3] |
| Derivative 2 | - | 1.00 | - | [4] |
| Derivative 3 | - | 0.84 | - | |
| Derivative 5 | 0.16 | - | - | |
| Derivative 7 | - | - | No significant effect | |
| Derivative 12 | - | - | No significant effect |
Note: A lower IC50 value indicates higher cytotoxicity.
Table 2: Cytotoxicity (IC50, µM) of Atractyligenin and its Derivatives against HCT116 Colon Cancer Cells
| Compound | HCT116 (Colon Cancer) | Reference |
| Atractyligenin (1) | > 300 | |
| Di-oxidized amide derivative (24) | 5.35 | |
| Di-oxidized amide derivative (25) | 5.50 |
Experimental Protocols
General Protocol for Esterification of ent-Kaurane Carboxylic Acids (e.g., Kaurenoic Acid)
This protocol is a general guideline based on the Fischer esterification method and should be optimized for specific ent-kaurane substrates.
Materials:
-
ent-Kaurane carboxylic acid (e.g., kaurenoic acid)
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or other acid catalysts like p-toluenesulfonic acid (p-TsOH)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the ent-kaurane carboxylic acid (1 equivalent) in an excess of the anhydrous alcohol in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
General Protocol for Glycosylation of ent-Kaurane Alcohols
This protocol is based on the Koenigs-Knorr reaction and is a general method that may require optimization.
Materials:
-
ent-Kaurane alcohol
-
Acetobromo-α-D-glucose (or other glycosyl donor)
-
Mercury(II) cyanide (Hg(CN)₂) or other promoters
-
Anhydrous toluene (B28343) or dichloromethane (B109758) (DCM)
-
Molecular sieves
-
Triethylamine (B128534) (Et₃N)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the ent-kaurane alcohol (1 equivalent) in anhydrous toluene or DCM, add freshly activated molecular sieves and stir under an inert atmosphere (e.g., nitrogen or argon).
-
Add the glycosyl donor (e.g., acetobromo-α-D-glucose, 1.2-1.5 equivalents) and the promoter (e.g., Hg(CN)₂, 1.5-2.0 equivalents).
-
Stir the reaction mixture at room temperature or gentle heating until the starting alcohol is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of celite to remove the molecular sieves and solid byproducts.
-
Wash the filtrate with a saturated aqueous solution of potassium iodide (if a mercury salt was used) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting residue is the acetylated glycoside. To deacetylate, dissolve the residue in a mixture of methanol, water, and triethylamine (e.g., 8:1:1 v/v/v) and stir at room temperature for 24 hours.
-
Remove the solvent under reduced pressure and purify the resulting ent-kaurane glycoside by column chromatography on silica gel.
Protocol for MTT Cell Viability Assay
This protocol is used to assess the cytotoxicity of ent-kaurane compounds.
Materials:
-
Cells in culture (adherent or suspension)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)
-
Test compound stock solution (dissolved in a suitable solvent like DMSO)
-
Cell culture medium
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight (for adherent cells).
-
Prepare serial dilutions of the ent-kaurane test compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
If using adherent cells, carefully remove the medium. Add 100-150 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals. For suspension cells, the solvent can be added directly.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Workflow for developing less toxic ent-kaurane derivatives.
Caption: General mechanism of ROS-mediated cytotoxicity of ent-kauranes.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
Technical Support Center: Mitigating Off-Target Effects of 2,16-Kauranediol In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,16-Kauranediol. The information is designed to help mitigate and troubleshoot potential off-target effects during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound based on its chemical class (ent-kaurane diterpenoid)?
A1: While specific data for this compound is limited, based on the broader class of ent-kaurane diterpenoids, researchers should be aware of potential off-target effects such as cytotoxicity in non-cancerous cells, potential for mutagenicity, and interactions with unintended signaling pathways.[1][2] The presence of reactive chemical moieties in some kaurane (B74193) diterpenoids can lead to non-specific interactions with cellular components.
Q2: How can I proactively minimize off-target effects of this compound in my in vivo model?
A2: Several strategies can be employed to minimize off-target effects. These include careful dose-response studies to determine the optimal therapeutic window, the use of targeted drug delivery systems to increase compound concentration at the site of action, and thorough characterization of the compound's selectivity profile in vitro before moving to in vivo experiments.[3][4][5]
Q3: What are the first steps I should take if I observe unexpected toxicity in my animal model?
A3: If unexpected toxicity is observed, it is crucial to first confirm that the observation is treatment-related. This can be done by including appropriate vehicle control groups. Subsequently, a dose de-escalation study should be performed to identify a non-toxic dose. It is also advisable to conduct a preliminary histopathological analysis of major organs to identify any tissue-specific damage.
Q4: Are there any known signaling pathways that are commonly affected by kaurane diterpenoids off-target?
A4: Yes, due to the conserved nature of signaling molecules, off-target effects can manifest as perturbations in various pathways. For instance, off-target kinase inhibition is a common issue with small molecules. While the on-target effects of many kaurane diterpenoids involve apoptosis and cell cycle regulation, off-target interactions could potentially affect pathways like NF-κB and various kinase cascades in unintended cell types.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Troubleshooting Steps |
| High mortality or morbidity in animal models at expected therapeutic doses. | General cytotoxicity due to lack of target specificity. | 1. Perform a dose-response study to establish the Maximum Tolerated Dose (MTD). 2. Evaluate the purity and stability of the this compound formulation. 3. Consider alternative routes of administration or the use of a targeted delivery system. |
| Significant weight loss or signs of distress in the treatment group compared to controls. | Off-target effects on metabolic processes or vital organs. | 1. Monitor animal weight and food/water intake daily. 2. Conduct a comprehensive analysis of blood chemistry and hematology. 3. Perform histopathological examination of key organs (liver, kidney, spleen, etc.). |
| Inconsistent or paradoxical experimental results. | Off-target pharmacology leading to confounding biological effects. | 1. Profile the activity of this compound against a panel of off-target proteins (e.g., kinase panel). 2. Utilize in silico prediction tools to identify potential off-target binding sites. 3. Employ a systems biology approach (e.g., transcriptomics, proteomics) to identify perturbed pathways. |
| Observed efficacy in vivo does not correlate with in vitro potency. | Poor bioavailability, rapid metabolism, or off-target effects masking the on-target activity. | 1. Conduct pharmacokinetic (PK) studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. 2. Encapsulate this compound in a nanocarrier to improve its pharmacokinetic properties. 3. Perform a Cellular Thermal Shift Assay (CETSA) to verify target engagement in a cellular context. |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant animal model (e.g., mice, rats) based on the research question.
-
Grouping: Divide animals into at least five groups (n=3-5 per group): one vehicle control group and four escalating dose groups of this compound.
-
Dosing: Administer this compound or vehicle daily for a predetermined period (e.g., 7-14 days). The starting dose can be estimated from in vitro cytotoxicity data.
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, behavioral changes, ruffled fur).
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than 10-20% body weight loss.
-
Analysis: At the end of the study, collect blood for hematology and clinical chemistry, and harvest major organs for histopathological analysis.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Preparation: Culture cells of interest to 80-90% confluency.
-
Compound Treatment: Treat cells with this compound or vehicle control for a specified time.
-
Heating: Aliquot cell suspensions and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of this compound indicates target engagement.
Visualizations
Caption: Workflow for assessing and mitigating off-target effects of this compound.
Caption: Potential on-target and off-target signaling pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Derivatives of Natural ent-Kaurane Atractyligenin Disclose Anticancer Properties in Colon Cancer Cells, Triggering Apoptotic Cell Demise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Fate of Targeted Drug Delivery Carriers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anticancer Efficacy of Oridonin and 2,16-Kauranediol
In the landscape of natural product-based cancer research, diterpenoids from the kaurane (B74193) family have emerged as a promising source of bioactive molecules. Among these, oridonin (B1677485) has been extensively studied for its potent anticancer properties. This guide provides a comprehensive comparison of the anticancer efficacy of oridonin and another member of this class, 2,16-Kauranediol. While a wealth of experimental data exists for oridonin, there is a notable scarcity of specific research on the anticancer activities of this compound in the public domain.
This guide will primarily focus on the well-documented anticancer profile of oridonin, presenting its efficacy through in vitro and in vivo studies, and detailing its mechanisms of action. The information on this compound will be contextualized within the broader anticancer potential of the kaurane diterpenoid class, highlighting the current gap in specific experimental evidence for this particular compound.
Oridonin: A Potent and Multi-Targeted Anticancer Agent
Oridonin, an ent-kaurane diterpenoid isolated from the medicinal herb Rabdosia rubescens, has demonstrated significant anticancer activity across a wide spectrum of cancer types.[1][2] Its multifaceted mechanism of action involves the induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis.[3][4]
Quantitative Data on Anticancer Efficacy
The cytotoxic effects of oridonin have been evaluated against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Gastric Cancer | AGS | 5.995 ± 0.741 | 24 | [5] |
| HGC27 | 14.61 ± 0.600 | 24 | [5] | |
| MGC803 | 15.45 ± 0.59 | 24 | [5] | |
| Leukemia | K562 | 8.11 | 36 | [6] |
| Breast Cancer | MDA-MB-231 | 29.4 | Not Specified | [3] |
| Esophageal Cancer | EC109 | 4.1 | 72 | [7] |
| EC9706 | 4.0 | 72 | [7] | |
| KYSE450 | 2.0 | 72 | [7] |
In Vivo Anticancer Efficacy of Oridonin
Oridonin has also demonstrated significant tumor growth inhibition in various animal models.
| Cancer Type | Animal Model | Dosage | Tumor Growth Inhibition | Reference |
| Liver Cancer | H22 Xenograft Mice | 20 mg/kg (i.p.) | 42.7% | [3] |
| Melanoma | B16 Xenograft Mice | 20 mg/kg (i.p.) | 45.9% | [3] |
| Breast Cancer | MDA-MB-231 Xenograft Mice | 5 mg/kg (i.p.) | > 55% | [3] |
| Sarcoma | Sarcoma-180 Solid Tumors | 20 mg/kg | 42.49% | [6] |
Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., oridonin) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay by Flow Cytometry
Apoptosis is quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Cell Treatment: Cells are treated with the test compound for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Signaling Pathways Modulated by Oridonin
Oridonin exerts its anticancer effects by modulating multiple signaling pathways crucial for cancer cell survival and proliferation. A primary mechanism is the induction of apoptosis through both intrinsic and extrinsic pathways.
Caption: Oridonin induces apoptosis through ROS production and modulation of key signaling pathways.
This compound: An Unexplored Potential
This compound belongs to the same family of ent-kaurane diterpenoids as oridonin. Structurally, these compounds share a common tetracyclic carbon skeleton. The anticancer activity of kaurane diterpenoids is often associated with the presence of an α,β-unsaturated ketone moiety, which is present in oridonin and allows for covalent bonding with cellular targets.[1] The specific structure of this compound and its functional groups would be critical in determining its potential bioactivity.
Despite the established anticancer potential of the kaurane diterpenoid class, a comprehensive literature search reveals a significant lack of specific experimental studies on the anticancer efficacy of this compound. There is no readily available data on its IC50 values against cancer cell lines, its mechanism of action, or its in vivo efficacy.
The general workflow for evaluating the anticancer efficacy of a novel compound like this compound would follow a standard preclinical drug discovery pipeline.
Caption: A general experimental workflow for assessing the anticancer efficacy of a novel compound.
Conclusion
The comparison between the anticancer efficacy of oridonin and this compound is currently one-sided due to the extensive research on the former and the lack of data on the latter. Oridonin stands as a well-characterized natural product with potent, multi-targeted anticancer activities demonstrated in both in vitro and in vivo models. Its ability to induce apoptosis and modulate key oncogenic signaling pathways makes it a strong candidate for further drug development.
While this compound's potential as an anticancer agent remains to be elucidated, its structural relationship to the bioactive kaurane diterpenoid family suggests that it may possess interesting biological properties. Further research is warranted to isolate or synthesize this compound and subject it to rigorous preclinical evaluation to determine if it holds similar promise to its well-studied relative, oridonin. For researchers in the field, the current state of knowledge presents a clear opportunity to explore the untapped potential of less-studied kaurane diterpenoids.
References
- 1. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Kaurane-class of Diterpenoid Alkaloids: Structure, Distribution, and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Geliboluols A–D: Kaurane-Type Diterpenoids from the Marine-Derived Rare Actinomycete Actinomadura geliboluensis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,16-Kauranediol and Other Kaurane Diterpenoids in Cytotoxicity Assays
A Guide for Researchers and Drug Development Professionals
The quest for novel anticancer agents has led to the extensive exploration of natural products, with kaurane (B74193) diterpenoids emerging as a promising class of compounds. These tetracyclic diterpenes, isolated from various plant sources, have demonstrated significant cytotoxic effects against a range of cancer cell lines. This guide provides a comparative overview of the cytotoxic potential of 2,16-Kauranediol and other notable kaurane diterpenoids, supported by experimental data and detailed methodologies. While comprehensive data on this compound remains limited in publicly accessible peer-reviewed literature, this comparison leverages available information on structurally related kaurane diterpenoids to provide a valuable reference for researchers in the field.
Comparative Cytotoxicity: A Data-Driven Overview
The cytotoxic efficacy of kaurane diterpenoids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of several prominent kaurane diterpenoids against various human cancer cell lines. It is important to note that these values are derived from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Oridonin | AGS | Gastric Cancer | 2.63 (48h)[1] |
| HGC27 | Gastric Cancer | 9.27 (48h)[1] | |
| MGC803 | Gastric Cancer | 11.06 (48h)[1] | |
| TE-8 | Esophageal Squamous Cell Carcinoma | 3.00 (72h)[2] | |
| TE-2 | Esophageal Squamous Cell Carcinoma | 6.86 (72h)[2] | |
| ent-11α-hydroxy-16-kauren-15-one | HL-60 | Promyelocytic Leukemia | Not specified, but induced apoptosis |
| Jungermannenone A | HL-60 | Promyelocytic Leukemia | 1.3 (12h) |
| Jungermannenone B | HL-60 | Promyelocytic Leukemia | 5.3 (12h) |
| Jungermannenone C | HL-60 | Promyelocytic Leukemia | 7.8 (12h) |
| Jungermannenone D | HL-60 | Promyelocytic Leukemia | 2.7 (12h) |
| Cafestol | MSTO-211H | Mesothelioma | 82.07 (48h) |
| H28 | Mesothelioma | 56.00 (48h) | |
| Kahweol | MSTO-211H | Mesothelioma | Not specified, but showed dose-dependent cytotoxicity |
| H28 | Mesothelioma | Not specified, but showed dose-dependent cytotoxicity | |
| Amethystoidin A | K562 | Chronic Myelogenous Leukemia | 0.69 µg/mL |
Experimental Protocols: A Closer Look at Cytotoxicity Assays
The data presented above are primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing cell viability. Below is a detailed, generalized protocol for conducting a cytotoxicity assay using this method.
MTT Assay Protocol
Objective: To determine the concentration at which a test compound inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (kaurane diterpenoid) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, or a solution of SDS in HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
-
Mechanisms of Action: Unraveling the Signaling Pathways
Kaurane diterpenoids exert their cytotoxic effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest. The underlying molecular mechanisms often involve the modulation of key signaling pathways.
Apoptosis Induction
Kaurane diterpenoids can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
As depicted, these compounds can activate death receptors, leading to the activation of caspase-8. Independently, they can modulate the balance of Bcl-2 family proteins, favoring pro-apoptotic members like Bax, which results in mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspase-9. Both pathways converge on the activation of executioner caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.
Cell Cycle Arrest
Many kaurane diterpenoids have been shown to induce cell cycle arrest, predominantly at the G2/M phase. This prevents cancer cells from progressing through mitosis and dividing. Pharicin A, for instance, induces mitotic arrest by interfering with the function of BubR1, a key component of the spindle assembly checkpoint.
The induction of cell cycle arrest can be mediated by various molecular players. Some kaurane diterpenoids can increase the expression of tumor suppressor proteins like p53, which in turn upregulates the expression of p21, a cyclin-dependent kinase (CDK) inhibitor. p21 can then inhibit the activity of the Cyclin B1/CDK1 complex, which is crucial for the G2 to M phase transition, thereby leading to G2/M arrest.
Conclusion
References
Unveiling the Anti-inflammatory Action of 2,16-Kauranediol: A Comparative Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory mechanisms of 2,16-Kauranediol, benchmarked against the well-characterized anti-inflammatory agents, Quercetin and Dexamethasone (B1670325). Due to the limited direct research on this compound, this guide utilizes data from its closely related diterpenoid, Kirenol, as a proxy to elucidate its probable molecular pathways of action. The focus is on the inhibition of key inflammatory signaling cascades: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory efficacy of Kirenol (as a proxy for this compound), Quercetin, and Dexamethasone is evaluated based on their ability to suppress the production of key inflammatory mediators in Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Compound | Target Mediator | Inhibition (%) at specified concentration | Reference |
| Kirenol | Nitric Oxide (NO) | Significant inhibition | [1] |
| TNF-α | Significant reduction | [2][3] | |
| IL-6 | Significant reduction | [2][3] | |
| IL-1β | Significant reduction | [2][3] | |
| Quercetin | Nitric Oxide (NO) | Strong inhibition | [4][5] |
| TNF-α | Significant inhibition | [6] | |
| IL-6 | Significant inhibition | [6] | |
| IL-1β | Significant inhibition | [6] | |
| Dexamethasone | TNF-α | Significant inhibition | [7] |
| IL-6 | Strong inhibition | [8] | |
| IL-1β | Inhibition via NF-κB and AP-1 blockage | [7] |
Mechanistic Deep Dive: Inhibition of Pro-inflammatory Signaling Pathways
The anti-inflammatory properties of these compounds are largely attributed to their ability to modulate the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.
NF-κB Pathway Inhibition
The NF-κB pathway is a critical regulator of genes involved in inflammation. Its activation involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
| Compound | Effect on NF-κB Pathway | Reference |
| Kirenol | Inhibits IKK-IκB-NFκB pathway, suppressing IκBα degradation and p65 nuclear translocation. Upregulates nuclear annexin-1 which interacts with and inhibits NF-κB. | [1][9][10] |
| Quercetin | Inhibits IκBα degradation and stabilizes the NF-κB/IκB complex, preventing p65 translocation. | [4][5] |
| Dexamethasone | Enhances the expression of IκB, sequestering NF-κB in the cytoplasm. | [11] |
MAPK Pathway Inhibition
The MAPK pathway, comprising kinases such as ERK, JNK, and p38, plays a pivotal role in cellular responses to external stimuli, including inflammation. Phosphorylation of these kinases leads to the activation of transcription factors that promote the expression of inflammatory mediators.
| Compound | Effect on MAPK Pathway | Reference |
| Kirenol | Inhibits the phosphorylation of ERK and JNK, and to a lesser extent, p38 MAPK. | [1][10] |
| Quercetin | Strongly reduces the activation of phosphorylated ERK and p38 MAPK, but not JNK. | [4][5] |
| Dexamethasone | Induces the sustained expression of Mitogen-Activated Protein Kinase Phosphatase 1 (MKP-1/DUSP1), which dephosphorylates and inactivates p38 and JNK. | [12][13] |
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the points of intervention for Kirenol and the comparative compounds.
Caption: Kirenol's inhibition of the NF-κB signaling pathway.
Caption: Kirenol's modulation of the MAPK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quercetin disrupts tyrosine-phosphorylated phosphatidylinositol 3-kinase and myeloid differentiation factor-88 association, and inhibits MAPK/AP-1 and IKK/NF-κB-induced inflammatory mediators production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dexamethasone impairs the expression of antimicrobial mediators in lipopolysaccharide-activated primary macrophages by inhibiting both expression and function of interferon β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kirenol upregulates nuclear annexin-1 which interacts with NF-κB to attenuate synovial inflammation of collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kirenol ameliorates endotoxin-induced acute lung injury by inhibiting the ERK and JNK phosphorylation-mediated NFκB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Dexamethasone? [synapse.patsnap.com]
- 12. Dexamethasone Causes Sustained Expression of Mitogen-Activated Protein Kinase (MAPK) Phosphatase 1 and Phosphatase-Mediated Inhibition of MAPK p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
The Antibacterial Potential of Kaurane Diterpenes: An Insight into In Vitro Activity
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Kaurane (B74193) diterpenes, a class of natural products, have garnered interest for their diverse biological activities. While the specific in vivo antibacterial validation of 2,16-Kauranediol remains to be elucidated in published literature, extensive in vitro studies on structurally related kaurane diterpenes, such as kaurenoic acid, provide a compelling case for their potential as antibacterial agents. This guide offers a comparative overview of the antibacterial activity of kaurane diterpenes based on available experimental data, alongside detailed experimental protocols and a proposed mechanism of action. It is important to note that the following information is based on studies of related compounds and serves as a foundational resource in the absence of specific data for this compound.
Comparative In Vitro Antibacterial Activity
The antibacterial efficacy of several kaurane diterpenes has been evaluated against a panel of pathogenic bacteria. The data, primarily presented as Minimum Inhibitory Concentration (MIC) values, indicates a generally stronger activity against Gram-positive bacteria.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Sigesbeckin A | Methicillin-resistant Staphylococcus aureus (MRSA) | 64 | [1] |
| Sigesbeckin A | Vancomycin-resistant Enterococci (VRE) | 64 | [1] |
| Compound 5 (from Sigesbeckia orientalis) | Methicillin-resistant Staphylococcus aureus (MRSA) | 64 | [1] |
| Compound 5 (from Sigesbeckia orientalis) | Vancomycin-resistant Enterococci (VRE) | 64 | [1] |
| Kaurenoic Acid | Staphylococcus aureus | - | [2] |
| Kaurenoic Acid | Staphylococcus epidermidis | - | |
| Acetylgrandifloric acid | Gram-positive bacteria | ≥250 | |
| Xylopic acid | Gram-positive bacteria | ≥250 |
Note: Specific MIC values for Kaurenoic acid against S. aureus and S. epidermidis were mentioned as showing growth inhibition, but exact numerical values were not provided in the referenced abstract.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of the antibacterial activity of kaurane diterpenes.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The kaurane diterpene is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Controls: Positive (bacteria and broth without the compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Synergy Testing (Checkerboard Assay)
This assay is used to evaluate the combined effect of two antimicrobial agents.
-
Plate Preparation: Two compounds (e.g., a kaurane diterpene and a known antibiotic) are serially diluted in a 96-well plate, with one compound diluted along the x-axis and the other along the y-axis.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation and Observation: The plate is incubated and observed for bacterial growth as in the MIC assay.
-
Calculation of Fractional Inhibitory Concentration Index (FICI): The FICI is calculated to determine the nature of the interaction (synergy, additivity, or antagonism). A FICI of ≤ 0.5 is typically considered synergistic.
Proposed Mechanism of Action and Experimental Workflow
While the precise signaling pathways of kaurane diterpenes' antibacterial activity are not fully elucidated, a commonly proposed mechanism is the disruption of the bacterial cell membrane. This interaction leads to increased membrane permeability and subsequent leakage of intracellular components, ultimately causing cell death.
Caption: General experimental workflow for assessing the in vitro antibacterial activity of kaurane diterpenes.
Caption: Proposed mechanism of antibacterial action for kaurane diterpenes.
Conclusion and Future Directions
The available in vitro data for kaurane diterpenes, particularly kaurenoic acid and its derivatives, demonstrates promising antibacterial activity, especially against Gram-positive bacteria. The primary mechanism of action is suggested to be the disruption of the bacterial cell membrane. However, the absence of in vivo antibacterial studies for this compound and many other kaurane diterpenes represents a significant knowledge gap.
Future research should focus on:
-
In vivo efficacy studies: Animal models are crucial to validate the in vitro findings and assess the therapeutic potential of these compounds in a physiological setting.
-
Mechanism of action studies: Detailed investigations into the specific molecular targets and signaling pathways affected by kaurane diterpenes are needed to understand their antibacterial effects fully.
-
Structure-activity relationship (SAR) studies: A systematic exploration of how chemical modifications to the kaurane scaffold affect antibacterial potency and spectrum can guide the development of more effective derivatives.
By addressing these research areas, the potential of this compound and other kaurane diterpenes as a novel class of antibacterial agents can be thoroughly evaluated for future drug development.
References
Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationships of Kaurane Analogs
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,16-kauranediol (B1632423) analogs and related ent-kaurane diterpenoids, focusing on their cytotoxic activities against various cancer cell lines. The information is presented through compiled data tables, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and development in this promising area of oncology.
The ent-kaurane diterpenoids, a class of natural products, have garnered significant attention for their diverse biological activities, particularly their potential as anticancer agents. Understanding the relationship between their chemical structure and cytotoxic efficacy is crucial for the rational design of more potent and selective therapeutic compounds. This guide synthesizes experimental data from various studies to illuminate the key structural features influencing the anticancer activity of this family of molecules.
Comparative Cytotoxic Activity of ent-Kaurane Diterpenoid Analogs
The cytotoxic effects of various ent-kaurane diterpenoid analogs have been evaluated against a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and median effective dose (ED50) values, providing a quantitative comparison of their potency.
| Compound/Analog Name | Cancer Cell Line | IC50 (µM) | Reference |
| Annoglabasin H | LU-1 (Lung) | 3.7 - 4.6 | [1] |
| MCF-7 (Breast) | 3.7 - 4.6 | [1] | |
| SK-Mel2 (Melanoma) | 3.7 - 4.6 | [1] | |
| KB (Nasopharynx) | 3.7 - 4.6 | [1] | |
| ent-Kaurane Diterpenoid 1 | HCT-116 (Colon) | 1.31 - 2.07 | |
| HepG2 (Liver) | 1.31 - 2.07 | ||
| A2780 (Ovarian) | 1.31 - 2.07 | ||
| NCI-H1650 (Lung) | 1.31 - 2.07 | ||
| BGC-823 (Gastric) | 1.31 - 2.07 | ||
| 8,9-seco-ent-kaurane diterpenoid (kongeniod A) | HL-60 (Leukemia) | 0.47 | [2] |
| 8,9-seco-ent-kaurane diterpenoid (kongeniod B) | HL-60 (Leukemia) | 0.58 | [2] |
| 8,9-seco-ent-kaurane diterpenoid (kongeniod C) | HL-60 (Leukemia) | 1.27 | [2] |
| 12α-methoxy-ent-kaur-9(11),16-dien-19-oic acid | Hep-G2 (Liver) | 27.3 ± 1.9 | [3][4] |
| 9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acid | Hep-G2 (Liver) | 24.7 ± 2.8 | [3][4] |
| 15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acid | A549 (Lung) | 30.7 ± 1.7 | [3][4] |
| Compound/Analog Name | Cancer Cell Line | ED50 (µg/mL) | Reference |
| Crotonmekongenin A | FaDu (Pharynx) | 0.48 | [5] |
| HT-29 (Colon) | 0.63 | [5] | |
| SH-SY5Y (Neuroblastoma) | 0.45 | [5] | |
| 7-epi-candicandiol | KB (Nasopharynx) | 13.3 | |
| COL-2 (Colon) | 11.8 | ||
| LU1 (Lung) | 17.9 | ||
| LNCaP (Prostate) | 14.9 | ||
| A2780 (Ovarian) | 9.0 | ||
| Sidol | A2780 (Ovarian) | 15.6 |
Key Structure-Activity Relationship Insights
From the compiled data, several key structural features appear to be critical for the cytotoxic activity of ent-kaurane diterpenoids:
-
The α,β-unsaturated ketone moiety in the D ring is a common feature in many active compounds and is considered important for their anticancer properties.[6]
-
The presence of a 15-oxo-16-ene moiety has been shown to be crucial for inducing apoptosis in colorectal cancer cells.[1]
-
The exocyclic double bond at C-16 has been implicated in the genotoxicity of some kaurane (B74193) derivatives.[6]
-
Modifications at various positions, including C-2, C-15, and C-19, can significantly impact cytotoxicity.[6]
Experimental Protocols
The following is a generalized protocol for determining the cytotoxic activity of ent-kaurane diterpenoid analogs, based on commonly used methodologies.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The ent-kaurane diterpenoid analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period, typically 48 or 72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways in ent-Kaurane Diterpenoid-Induced Apoptosis
Studies have begun to elucidate the molecular mechanisms by which ent-kaurane diterpenoids induce cancer cell death. Two prominent pathways are the induction of apoptosis through reactive oxygen species (ROS)-mediated stress and the engagement of both intrinsic and extrinsic apoptotic cascades.
ROS-mediated JNK signaling pathway in ent-kaurane-induced apoptosis.
Intrinsic and extrinsic apoptosis pathways activated by ent-kaurane analogs.
Research indicates that certain ent-kaurane diterpenoids can increase intracellular ROS levels, leading to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway via MAP kinase kinase 4 (MKK4), ultimately resulting in apoptosis.[1] Furthermore, these compounds have been shown to modulate the expression of key apoptosis-related proteins. They can upregulate the expression of pro-apoptotic proteins like p53 and Bax, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This shift in the balance of pro- and anti-apoptotic factors contributes to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.[7] Concurrently, the activation of caspase-8 suggests the involvement of the extrinsic, or death receptor-mediated, pathway. Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis.[7]
References
- 1. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic 8,9-seco-ent-kaurane diterpenoids from Croton kongensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthetic Derivatives of Natural ent-Kaurane Atractyligenin Disclose Anticancer Properties in Colon Cancer Cells, Triggering Apoptotic Cell Demise - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of 2,16-Kauranediol for Cancer Cells Over Normal Cells: A Comparative Guide Based on Related Ent-Kaurane Diterpenoids
Ent-kaurane diterpenoids, a class of natural products, have garnered significant interest for their potential anticancer activities. Several studies have demonstrated that certain members of this family exhibit selective cytotoxicity towards cancer cells while showing reduced toxicity to normal, non-cancerous cells. This selective action is a critical attribute for the development of effective and safer chemotherapeutic agents. This guide summarizes the available data on related ent-kaurane diterpenoids to provide a preliminary assessment of the potential selectivity of 2,16-Kauranediol.
Data Presentation: Cytotoxicity of Ent-Kaurane Diterpenoids
The following table summarizes the cytotoxic activity (IC50 values) of various ent-kaurane diterpenoids against a panel of human cancer cell lines and normal cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates higher potency. The selectivity index (SI), calculated as the ratio of the IC50 in a normal cell line to that in a cancer cell line, is a key indicator of cancer cell-specific cytotoxicity. An SI value greater than 1 suggests a degree of selectivity for cancer cells.
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 23 | HepG2 (Liver) | 2.5 | HBE (Bronchial) | >10 | >4.0 | [1] |
| (11β-hydroxy-ent-16-kaurene-15-one) | A2780 (Ovarian) | 3.1 | HUVEC (Endothelial) | >10 | >3.2 | [1] |
| 7860 (Kidney) | 4.2 | HL-7702 (Liver) | >10 | >2.4 | [1] | |
| A549 (Lung) | 5.8 | - | - | - | [1] | |
| Atractyligenin Derivative 24 | HCT116 (Colon) | 5.35 | - | - | - | [2] |
| Atractyligenin Derivative 25 | HCT116 (Colon) | 5.50 | - | - | ||
| Compound 1 | HepG2 (Liver) | >100 | - | - | - | |
| (12α-methoxy-ent-kaur-9(11),16-dien-19-oic acid) | A549 (Lung) | >100 | - | - | - | |
| Compound 3 | HepG2 (Liver) | 24.7 | LO2 (Liver) | 57.2 | 2.32 | |
| (9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acid) | A549 (Lung) | >100 | BEAS-2B (Bronchial) | 89.9 | - | |
| Compound 5 | A549 (Lung) | 30.7 | - | - | - | |
| (15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acid) | HepG2 (Liver) | >100 | - | - | - | |
| Kongeniod A | HL-60 (Leukemia) | 0.47 | - | - | - | |
| Kongeniod B | HL-60 (Leukemia) | 0.58 | - | - | - | |
| Kongeniod C | HL-60 (Leukemia) | 1.27 | - | - | - |
Note: A hyphen (-) indicates that the data was not available in the cited literature.
The data presented suggests that the cytotoxic activity and selectivity of ent-kaurane diterpenoids are highly dependent on their specific chemical structures. For instance, compound 23 demonstrated significant cytotoxicity against several cancer cell lines with markedly lower toxicity towards normal cell lines, indicating a favorable selectivity profile. In contrast, some other derivatives showed either weak activity or low selectivity.
Experimental Protocols
The assessment of cytotoxic selectivity typically involves a series of in vitro cell-based assays. Below are detailed methodologies for key experiments commonly cited in the study of ent-kaurane diterpenoids.
Human cancer cell lines (e.g., HepG2, A2780, 7860, A549, HCT116, HL-60) and normal human cell lines (e.g., HBE, HUVEC, HL-7702, LO2, BEAS-2B) are cultured in appropriate media, such as RPMI 1640 or DMEM, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or related diterpenoids). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
This assay is used to detect and quantify apoptosis (programmed cell death).
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at various concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in 1X binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Mandatory Visualization
The following diagrams illustrate the typical experimental workflow for assessing cytotoxic selectivity and a potential signaling pathway involved in the anticancer action of ent-kaurane diterpenoids.
Caption: Experimental workflow for assessing the cytotoxic selectivity of a compound.
Caption: A potential apoptosis signaling pathway induced by ent-kaurane diterpenoids.
References
- 1. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Derivatives of Natural ent-Kaurane Atractyligenin Disclose Anticancer Properties in Colon Cancer Cells, Triggering Apoptotic Cell Demise - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Profiles of 2,16-Kauranediol and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of the naturally derived diterpenoid, 2,16-Kauranediol, and the well-established synthetic glucocorticoid, dexamethasone (B1670325). This objective analysis, supported by experimental data from related compounds, aims to inform research and development in the pursuit of novel anti-inflammatory therapeutics.
Executive Summary
Dexamethasone, a potent corticosteroid, exerts its anti-inflammatory effects primarily through the glucocorticoid receptor, leading to the broad suppression of inflammatory gene expression. While direct experimental data for this compound is limited, evidence from structurally similar kaurane (B74193) diterpenoids, such as kaurenol and kaur-16-en-19-oic acid, suggests a distinct anti-inflammatory mechanism. This natural compound class appears to modulate key inflammatory pathways, including the inhibition of NF-κB and the reduction of pro-inflammatory mediators like COX-2, iNOS, and various cytokines. This guide presents a comparative overview of their mechanisms of action, supported by available quantitative data and detailed experimental methodologies.
Comparative Mechanism of Action
Dexamethasone's anti-inflammatory action is well-documented and multifaceted. It binds to the cytosolic glucocorticoid receptor (GR), which then translocates to the nucleus.[1][2] This complex directly interacts with DNA to upregulate the expression of anti-inflammatory proteins and, crucially, represses the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][2] This transrepression leads to a broad downregulation of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][4][5]
Based on studies of related kaurane diterpenoids, this compound is hypothesized to exert its anti-inflammatory effects through a more targeted modulation of inflammatory pathways. Evidence suggests that compounds in this class can directly inhibit the activation of the NF-κB signaling pathway. This inhibition prevents the transcription of a suite of pro-inflammatory genes, thereby reducing the production of key inflammatory mediators including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), COX-2, and iNOS.
Signaling Pathway Diagrams
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the available quantitative data for dexamethasone and representative kaurane diterpenoids. It is important to note that the data for the kaurane diterpenoids serves as a proxy for this compound and direct comparative studies are warranted.
Table 1: Inhibition of Inflammatory Mediators
| Parameter | This compound (from related compounds) | Dexamethasone | Reference Cell/Assay |
| COX-2 Inhibition | Inhibition of expression reported | IC50 ≈ 10 nM (protein expression) | HeLa Cells |
| iNOS Inhibition | Inhibition of expression reported | Significant reduction in expression | LPS-stimulated mouse lung |
| PGE2 Production | Reduction reported | Significant reduction | FCA-induced rat spinal cord |
| NO Production | Reduction reported | Significant reduction | LPS-challenged rats |
Table 2: Inhibition of Pro-Inflammatory Cytokines
| Cytokine | This compound (from related compounds) | Dexamethasone | Reference Cell/Assay |
| TNF-α | Inhibition of production reported | Dose-dependent inhibition | LPS-stimulated human mononuclear cells |
| IL-6 | Inhibition of production reported | IC50 ≈ 0.5 x 10-8 M | LPS-induced human immune cells |
| IL-1β | - | Dose-dependent inhibition of mRNA | LPS-stimulated human monocytes |
Experimental Protocols
In Vitro Anti-Inflammatory Assay: Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol outlines a standard method to assess the anti-inflammatory activity of a compound by measuring its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in a macrophage cell line.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound, Dexamethasone)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 104 cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 10, 100 µM) for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. Determine the percentage inhibition of NO production for each compound concentration compared to the LPS-only control.
Experimental Workflow Diagram
Conclusion
Dexamethasone remains a cornerstone of anti-inflammatory therapy due to its potent and broad-acting mechanism. However, the potential for significant side effects necessitates the exploration of alternative therapeutic agents. While further direct investigation is required, the anti-inflammatory profile of the kaurane diterpenoid class, represented here by this compound, suggests a more targeted approach to modulating inflammatory responses, primarily through the inhibition of the NF-κB pathway. This may offer a more favorable safety profile. The data and protocols presented in this guide provide a foundation for further comparative studies to fully elucidate the therapeutic potential of this compound as a novel anti-inflammatory agent.
References
- 1. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In vivo glucocorticoids regulate cyclooxygenase-2 but not cyclooxygenase-1 in peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dexamethasone Destabilizes Cyclooxygenase 2 mRNA by Inhibiting Mitogen-Activated Protein Kinase p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
2,16-Kauranediol: A Promising Diterpenoid Lead Compound for Therapeutic Development
A Comparative Analysis of a Potential Therapeutic Agent
The quest for novel therapeutic agents has led researchers to explore the vast chemical diversity of the natural world. Among the promising candidates are the ent-kaurane diterpenoids, a class of natural products renowned for their wide-ranging biological activities. This guide focuses on 2,16-Kauranediol, a member of this class, and evaluates its potential as a lead compound for drug development. Due to the limited publicly available data specifically for this compound, this analysis will draw comparisons with Oridonin (B1677485), a structurally similar and extensively studied ent-kaurane diterpenoid, to provide a validated benchmark for its potential efficacy.
Performance Comparison: Anticancer and Anti-inflammatory Activities
The therapeutic potential of a lead compound is primarily assessed by its biological activity. Ent-kaurane diterpenoids have demonstrated significant anticancer, anti-inflammatory, and antibacterial properties.[1] This section presents a comparative summary of the anticancer and anti-inflammatory activities of Oridonin, which serves as an indicator of the potential performance of this compound.
Anticancer Activity
The cytotoxic effects of Oridonin have been evaluated against a multitude of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments. Lower IC50 values indicate greater potency.
| Cell Line | Cancer Type | Oridonin IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| TE-8 | Esophageal Squamous Cell Carcinoma | 3.00 ± 0.46 | Gemcitabine | 5.71 ± 1.07 |
| TE-2 | Esophageal Squamous Cell Carcinoma | 6.86 ± 0.83 | Gemcitabine | 5.96 ± 1.11 |
| K562 | Leukemia | 0.95 | - | - |
| HepG2 | Liver Cancer | 8.12 | - | - |
| PLC/PRF/5 | Liver Cancer | 7.41 | - | - |
| HCT-116 | Colon Cancer | ~5.0 (estimated) | - | - |
| AGS | Gastric Cancer | See Table 1 in source | - | - |
| HGC27 | Gastric Cancer | See Table 1 in source | - | - |
| MGC803 | Gastric Cancer | See Table 1 in source | - | - |
Data for Oridonin compiled from multiple sources.[2][3][4][5]
Anti-inflammatory Activity
Chronic inflammation is a key factor in the progression of many diseases. Oridonin has been shown to possess potent anti-inflammatory properties, primarily through the inhibition of the NF-κB and NLRP3 inflammasome pathways.[6][7] It effectively suppresses the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[8] While specific IC50 values for the anti-inflammatory activity of Oridonin are not as commonly reported as for its anticancer effects, studies have shown that it can inhibit the release of pro-inflammatory mediators at low micromolar concentrations.[6]
Experimental Protocols
To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. The following are standard methodologies for assessing the anticancer and anti-inflammatory activities of a compound like this compound.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.
Workflow for MTT Assay:
Workflow for the MTT cytotoxicity assay.
Nitric Oxide (NO) Synthase Inhibition Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound (or other test compound)
-
Griess Reagent (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (B80452) standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed macrophage cells into a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for a short period (e.g., 1-2 hours).
-
LPS Stimulation: Stimulate the cells with LPS to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Include a negative control (no LPS) and a vehicle control.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Add Griess Reagent to the supernatant and the sodium nitrite standards. The reagent reacts with nitrite (a stable product of NO) to form a colored azo compound.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in the samples from the standard curve and determine the percentage of NO inhibition. The IC50 value can then be calculated.
Signaling Pathway for NO Production:
Inflammatory signaling pathway leading to NO production.
Conclusion
While direct experimental data for this compound remains to be extensively published, the robust body of evidence for the closely related compound, Oridonin, strongly suggests its significant potential as a lead compound for the development of novel anticancer and anti-inflammatory drugs. The provided comparative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to initiate and validate the therapeutic potential of this compound. Further investigation into its specific mechanism of action, pharmacokinetic profile, and in vivo efficacy is warranted to fully realize its promise as a next-generation therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in oridonin derivatives with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis [frontiersin.org]
- 8. mdpi.com [mdpi.com]
Cross-Validation of 2,16-Kauranediol's Anticancer Activity: A Comparative Guide Based on Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy of ent-Kaurane Diterpenoids in Cancer Cell Lines
While specific IC50 values for 2,16-Kauranediol are not documented in the reviewed literature, the following table summarizes the cytotoxic activities of several structurally similar ent-kaurane diterpenoids against various human cancer cell lines. This data provides a benchmark for the potential efficacy of this compound and other related compounds.
| Compound Name | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| CRT1 | SKOV3 | Ovarian Cancer | 24.6 | [1] |
| 11β-hydroxy-ent-16-kaurene-15-one (Compound 23) | HepG2 | Hepatocellular Carcinoma | Not specified, but showed strong inhibitory activity | [2][3] |
| Jungermannenone A | HL-60 | Leukemia | 1.3 | [4] |
| Jungermannenone B | HL-60 | Leukemia | 5.3 | [4] |
| Jungermannenone C | HL-60 | Leukemia | 7.8 | |
| Jungermannenone D | HL-60 | Leukemia | 2.7 | |
| 1α,7α,14β-trihydroxy-20-acetoxy-ent-kaur-15-one (Compound 1) | HCT-116 | Colon Cancer | 6.47 | |
| 1α,7α,14β,18-tetrahydroxy-20-acetoxy-ent-kaur-15-one (Compound 2) | HCT-116 | Colon Cancer | 2.94 | |
| Henryin (Compound 4) | HCT-116 | Colon Cancer | 1.31 | |
| 12α-methoxy-ent-kaur-9(11),16-dien-19-oic acid (Compound 1) | HepG2 | Hepatocellular Carcinoma | 27.3 | |
| 9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acid (Compound 3) | HepG2 | Hepatocellular Carcinoma | 24.7 | |
| 15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acid (Compound 5) | A549 | Lung Cancer | 30.7 |
Mechanistic Insights: Signaling Pathways and Cellular Effects
Ent-kaurane diterpenoids exert their anticancer effects through the modulation of multiple cellular signaling pathways, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.
Key Signaling Pathways
The anticancer activity of ent-kaurane diterpenoids is often associated with the regulation of key signaling pathways that control cell survival, proliferation, and death. The diagram below illustrates the general mechanism of action for this class of compounds.
Caption: General signaling pathways modulated by ent-kaurane diterpenoids.
Induction of Apoptosis
A hallmark of many anticancer agents, including ent-kaurane diterpenoids, is their ability to induce apoptosis in cancer cells. This process is tightly regulated and involves a cascade of molecular events. Several studies have shown that these compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases, modulation of Bcl-2 family proteins, and DNA fragmentation.
Cell Cycle Arrest
In addition to inducing apoptosis, ent-kaurane diterpenoids can also halt the proliferation of cancer cells by causing cell cycle arrest. This prevents the cells from dividing and growing. The specific phase of the cell cycle that is affected can vary depending on the compound and the cancer cell type.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anticancer activity of compounds like this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of a compound on cancer cells.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound or the comparative compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the test compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. FITC and PI fluorescence are detected in the appropriate channels.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Caption: Workflow for cell cycle analysis using propidium iodide.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
While direct experimental evidence for the anticancer activity of this compound is currently lacking in the scientific literature, the extensive research on structurally related ent-kaurane diterpenoids provides a strong rationale for its investigation as a potential therapeutic agent. The data presented in this guide, derived from analogous compounds, suggests that this compound is likely to exhibit cytotoxic and pro-apoptotic effects in various cancer models. The provided experimental protocols offer a robust framework for the systematic evaluation of its efficacy and mechanism of action. Further research is warranted to elucidate the specific anticancer profile of this compound and to explore its potential for future drug development.
References
- 1. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by new ent-kaurene-type diterpenoids isolated from the New Zealand liverwort Jungermannia species - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 2,16-Kauranediol in a Laboratory Setting
Disclaimer: No specific Safety Data Sheet (SDS) for 2,16-Kauranediol was publicly available at the time of this writing. The following disposal procedures are based on general best practices for handling laboratory chemicals of unknown or uncertain toxicity. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
The proper disposal of this compound, a diterpenoid natural product, requires a cautious approach due to the absence of comprehensive hazard data. In such cases, the chemical should be treated as potentially hazardous waste. Disposal via sink or regular trash is strictly prohibited without explicit approval from EHS, as this could lead to environmental contamination.[1][2] The primary procedure is to collect the waste in a designated, properly labeled container for pickup by trained hazardous waste personnel.[1][3][4]
Experimental Protocol: Waste Collection and Labeling
This protocol outlines the standard operating procedure for the accumulation of this compound waste in a laboratory.
-
Container Selection:
-
Select a chemically compatible waste container with a secure screw-top cap. For solid this compound, a high-density polyethylene (B3416737) (HDPE) container is suitable. For solutions, use a container material that is compatible with the solvent used (e.g., a glass bottle for organic solvents).
-
Ensure the container is clean, dry, and in good condition.
-
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react violently or produce toxic gases.
-
A separate waste container should be designated for this compound and materials contaminated with it (e.g., gloves, weighing paper, contaminated labware).
-
-
Labeling:
-
Attach a hazardous waste label to the container before adding any waste.
-
Clearly write the full chemical name, "this compound," and its CAS number, 34302-37-9.
-
If the waste is a solution, list all components and their approximate percentages, including solvents.
-
Indicate the date when the first waste was added to the container.
-
Mark any known or potential hazards (e.g., "Caution: Chemical of Unknown Toxicity").
-
-
Accumulation:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.
-
The SAA should be in a secondary containment tray to prevent spills.
-
-
Requesting Disposal:
-
Once the container is full or waste is no longer being generated, submit a chemical waste pickup request to your institution's EHS department.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
Data Presentation: Information for EHS Waste Profile
When arranging for disposal, you will likely need to provide the following information to your EHS department. Having this data ready will streamline the process.
| Property | Value/Description |
| Chemical Name | This compound |
| CAS Number | 34302-37-9 |
| Molecular Formula | C₂₀H₃₄O₂ |
| Physical State | Solid (Powder) or Liquid (in solution) |
| Known Hazards | Toxicity not fully characterized. Treat as a potentially hazardous substance. |
| Solvents (if applicable) | List all solvents and their concentrations in the waste mixture. |
| Quantity | Total volume or mass of the waste. |
| Contaminated Debris | Describe any contaminated materials included (e.g., gloves, pipette tips, glassware). |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a research setting.
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Handling Protocols for 2,16-Kauranediol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate safety, operational, and disposal guidance for 2,16-Kauranediol in a laboratory setting.
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach employing standard laboratory safety protocols for handling non-hazardous chemical powders is recommended. It is crucial to handle this compound in a controlled laboratory environment.[1]
Personal Protective Equipment (PPE)
Appropriate PPE acts as the primary barrier against potential exposure to chemical substances.[2] The following table summarizes the recommended PPE for handling this compound, assuming it is a non-hazardous powder.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses/Goggles | Should be worn at all times in the laboratory where chemicals are used or stored. Provides protection from splashes. |
| Face Shield | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are suitable for a wide range of chemicals.[2] Gloves should be inspected before use and disposed of after contamination.[3] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect street clothes and skin from contamination. |
| Chemical-Resistant Apron | Provides an additional layer of protection against spills and splashes. | |
| Respiratory Protection | Dust Mask/Respirator | Recommended when handling powders to avoid inhalation of fine particles.[3] |
| Foot Protection | Closed-Toe Shoes | Required for all laboratory work to protect feet from spills and falling objects. |
Experimental Protocol: Safe Handling of this compound
The following step-by-step procedure outlines the safe handling of this compound from receipt to disposal.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is clearly labeled with the chemical name, concentration, and date of receipt.[1]
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[3]
-
Keep the container tightly closed when not in use.[3]
-
A supplier of this compound recommends storage in a refrigerator at 2-8°C.[4]
3. Preparation and Use:
-
Always handle the compound within a designated and clean work area.[1]
-
When weighing or transferring the powder, perform the task in a chemical fume hood or a well-ventilated area to minimize inhalation exposure.
-
Use appropriate tools, such as spatulas and weigh boats, to handle the powder.
-
Avoid direct contact with the skin, eyes, and clothing.[3]
4. Spills and Cleanup:
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3]
-
Clean the spill area with an appropriate solvent.
-
For larger spills, follow your institution's emergency procedures.
5. Disposal:
-
Dispose of unused this compound and any contaminated materials (e.g., gloves, weigh boats) as chemical waste in accordance with local, state, and federal regulations.[1]
-
Do not dispose of chemical waste down the drain.[1]
Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
